Azepane-3,4,5,6-tetrol;hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
178964-40-4 |
|---|---|
Molecular Formula |
C6H14ClNO4 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-azepane-3,4,5,6-tetrol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 |
InChI Key |
UJBGXSDFDJMWFZ-MVNLRXSJSA-N |
SMILES |
C1C(C(C(C(CN1)O)O)O)O.Cl |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](CN1)O)O)O)O.Cl |
Canonical SMILES |
C1C(C(C(C(CN1)O)O)O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Azepane-3,4,5,6-tetrol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azepane-3,4,5,6-tetrol and its hydrochloride salt are polyhydroxylated azepane derivatives belonging to the iminosugar class of compounds. Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes crucial for carbohydrate metabolism. This technical guide provides a comprehensive overview of the basic properties of Azepane-3,4,5,6-tetrol hydrochloride, including its chemical identity, physicochemical properties, and biological activity, with a focus on its role as a glycosidase inhibitor. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts.
Chemical Identity and Basic Properties
Azepane-3,4,5,6-tetrol hydrochloride is the hydrochloride salt of Azepane-3,4,5,6-tetrol. The stereochemistry of the hydroxyl groups significantly influences its biological activity. The (3S,4S,5S,6S) and (3R,4R,5R,6R) stereoisomers are among the studied forms.
Table 1: Chemical and Physical Properties of Azepane-3,4,5,6-tetrol Hydrochloride
| Property | Data | Source |
| Chemical Name | (3S,4S,5S,6S)-Azepane-3,4,5,6-tetrol hydrochloride | PubChem |
| Molecular Formula | C₆H₁₄ClNO₄ | PubChem[1] |
| Molecular Weight | 199.63 g/mol | PubChem[1] |
| CAS Number | 178964-40-4 ((3R,4R,5R,6R) isomer) | ChemicalBook[2] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge on amine hydrochlorides[3] |
| Melting Point | Not reported in the literature | |
| Solubility | Expected to be soluble in water.[3] | General knowledge on amine hydrochlorides[3] |
| pKa | Not reported in the literature |
Experimental Protocols
Determination of Aqueous Solubility
A standard protocol to determine the aqueous solubility of an amine hydrochloride, such as Azepane-3,4,5,6-tetrol hydrochloride, involves the shake-flask method.
Protocol:
-
An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector for compounds lacking a UV chromophore) or by quantitative Nuclear Magnetic Resonance (qNMR).
-
The solubility is expressed in mg/mL or mol/L.
Determination of pKa
The pKa of a polyhydroxylated amine like Azepane-3,4,5,6-tetrol can be determined by potentiometric titration.
Protocol:
-
A precise amount of the free base (Azepane-3,4,5,6-tetrol) is dissolved in a known volume of deionized water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For polyprotic bases, multiple inflection points may be observed, corresponding to the different pKa values.[4][5]
Biological Activity: Glycosidase Inhibition
Azepane-3,4,5,6-tetrol is an iminosugar and, as such, its primary biological activity is the inhibition of glycosidases. These enzymes are involved in the cleavage of glycosidic bonds in carbohydrates. By mimicking the transition state of the natural substrate, iminosugars can bind to the active site of glycosidases and inhibit their function.[6]
The inhibitory activity of polyhydroxylated azepanes is highly dependent on their stereochemistry and the specific glycosidase being targeted. Some studies have shown that certain stereoisomers of tetrahydroxylated azepanes are potent and selective inhibitors of β-galactosidase, while others exhibit weak or no activity against α-glucosidase.[7]
Mechanism of Glycosidase Inhibition
The inhibitory action of iminosugars like Azepane-3,4,5,6-tetrol stems from their structural similarity to the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. The protonated nitrogen atom in the azepane ring mimics the positive charge of the oxocarbenium ion-like transition state. This allows the iminosugar to bind tightly to the enzyme's active site, preventing the natural substrate from binding and being processed.
Experimental Protocol: α-Glucosidase Inhibition Assay
The following is a general protocol for assessing the α-glucosidase inhibitory activity of a compound like Azepane-3,4,5,6-tetrol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compound (Azepane-3,4,5,6-tetrol hydrochloride)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare solutions of the test compound and acarbose in phosphate buffer at various concentrations.
-
In a 96-well plate, add a solution of α-glucosidase to each well.
-
Add the test compound or acarbose solutions to the respective wells. A control well should contain only the buffer.
-
Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).
-
Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[8][9]
Conclusion
Azepane-3,4,5,6-tetrol hydrochloride is a promising scaffold for the development of glycosidase inhibitors. While detailed physicochemical data for the hydrochloride salt is currently limited in the scientific literature, its biological activity as an iminosugar is an active area of research. The provided methodologies offer a framework for the further characterization and evaluation of this compound and its analogs. The potential for stereospecific inhibition of various glycosidases makes Azepane-3,4,5,6-tetrol a molecule of significant interest for researchers in medicinal chemistry and drug development, particularly in the context of diseases involving carbohydrate metabolism. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. 1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3S,4S,5S,6S)- | C6H14ClNO4 | CID 51346133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 178964-40-4 CAS Manufactory [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 9. ajol.info [ajol.info]
An In-depth Technical Guide to the Physicochemical Characteristics of Azepane-3,4,5,6-tetrol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Azepane-3,4,5,6-tetrol hydrochloride, a polyhydroxylated azepane derivative belonging to the iminosugar class of compounds. Iminosugars are of significant interest in drug discovery due to their therapeutic potential, particularly as glycosidase inhibitors.[1][2] This document outlines the available data, predicted properties, and detailed experimental protocols relevant to the characterization of this compound, aiming to support research and development efforts.
Chemical Identity and Structure
Azepane-3,4,5,6-tetrol hydrochloride is the hydrochloride salt of a saturated seven-membered heterocyclic amine containing four hydroxyl groups. Its chemical structure is fundamental to its biological activity, conferring a resemblance to monosaccharides which allows it to interact with carbohydrate-processing enzymes.
Table 1: Chemical Identity of Azepane-3,4,5,6-tetrol hydrochloride
| Identifier | Value |
| IUPAC Name | (3S,4S,5S,6S)-azepane-3,4,5,6-tetrol;hydrochloride |
| Molecular Formula | C₆H₁₄ClNO₄ |
| Molecular Weight | 199.63 g/mol |
| Canonical SMILES | C1C(C(C(C(CN1)O)O)O)O.Cl |
| InChI Key | InChIKey=RYYSHHDLFJCRTH-UHFFFAOYSA-N |
| CAS Number | Not available |
Physicochemical Properties
A thorough understanding of the physicochemical properties of an Active Pharmaceutical Ingredient (API) is critical for formulation development, as these properties influence solubility, stability, and bioavailability.[3][4][5] Due to the limited availability of experimental data for Azepane-3,4,5,6-tetrol hydrochloride, this section presents a combination of data for the parent azepane structure, predicted values for the target molecule, and general characteristics of related compounds.
Table 2: Summary of Physicochemical Data for Azepane-3,4,5,6-tetrol hydrochloride
| Property | Value/Predicted Value | Comments |
| Melting Point | Data not available. Predicted to be >200 °C (decomposes). | The parent compound, azepane, has a melting point of -37 °C.[6] The hydrochloride salt of a polyhydroxylated compound is expected to have a significantly higher melting point and likely decompose before melting. |
| Boiling Point | Data not available. | The parent compound, azepane, has a boiling point of approximately 138-142.7 °C.[6][7][8] Due to the high polarity and salt form, the boiling point of the tetrol hydrochloride is expected to be significantly higher and difficult to determine experimentally without decomposition. |
| Solubility | Predicted to be highly soluble in water. | Polyhydroxylated compounds and hydrochloride salts generally exhibit good aqueous solubility.[4] |
| pKa (predicted) | ~8.5 - 9.5 | This prediction is based on the secondary amine within the azepane ring. The pKa of cyclic amines is influenced by ring size and substitution.[9][10][11][12][13] |
| logP (predicted) | < 0 | The multiple hydroxyl groups contribute to a low octanol-water partition coefficient, indicating high hydrophilicity.[14][15][16] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data.[3][17] The following sections outline methodologies for determining the key properties of Azepane-3,4,5,6-tetrol hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of Azepane-3,4,5,6-tetrol hydrochloride is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min for an initial approximate determination.
-
A second, fresh sample is then heated at a slower rate of 1-2 °C/min starting from a temperature approximately 20 °C below the approximate melting point.
-
The temperature at which the first liquid appears and the temperature at which the sample is completely molten are recorded as the melting range. Due to the high polarity, decomposition may be observed.
-
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation.
-
Apparatus: Temperature-controlled shaker, analytical balance, pH meter, HPLC-UV or other suitable analytical method.
-
Procedure (Equilibrium Solubility Method):
-
Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Add an excess amount of Azepane-3,4,5,6-tetrol hydrochloride to a known volume of each buffer in separate vials.
-
The vials are sealed and agitated in a temperature-controlled shaker at a specified temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The resulting saturated solutions are filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method such as HPLC-UV.
-
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.
-
Apparatus: Potentiometric titrator with a pH electrode.
-
Procedure (Potentiometric Titration):
-
A precisely weighed amount of Azepane-3,4,5,6-tetrol hydrochloride is dissolved in a known volume of deionized water.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is monitored throughout the titration.
-
The pKa is determined from the titration curve, typically as the pH at which half of the amine is in its protonated form.
-
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Apparatus: Shake-flask apparatus, analytical balance, HPLC-UV or other suitable analytical method.
-
Procedure (Shake-Flask Method):
-
A solution of Azepane-3,4,5,6-tetrol hydrochloride is prepared in either water or n-octanol.
-
Equal volumes of the n-octanol and water phases are combined in a flask.
-
The flask is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined by a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Spectroscopic and Crystallographic Characterization
Spectroscopic and crystallographic techniques provide detailed information about the molecular structure and solid-state properties of a compound.
Table 3: Spectroscopic and Crystallographic Data (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the protons on the azepane ring. Signals for the hydroxyl protons may be broad and exchangeable. |
| ¹³C NMR | Six distinct signals for the carbon atoms of the azepane ring, with chemical shifts influenced by the hydroxyl and amino groups. |
| Mass Spectrometry (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺ (the free base). Fragmentation patterns would involve the loss of water molecules and cleavage of the azepane ring. |
| X-ray Crystallography | Would provide the definitive three-dimensional structure of the molecule in the solid state, confirming the stereochemistry and showing the interactions with the chloride counter-ion and any solvent molecules in the crystal lattice.[18][19][20] |
Biological Activity and Signaling Pathway
Azepane-3,4,5,6-tetrol, as an iminosugar, is predicted to act as a competitive inhibitor of glycosidases, such as α-glucosidase I and II, which are located in the endoplasmic reticulum.[1][2][21][22][23][24] These enzymes are crucial for the proper folding of viral envelope glycoproteins.[25][26][27][28] Inhibition of these enzymes leads to misfolded glycoproteins, which can impair viral assembly and reduce infectivity.
Experimental Workflow for Glycosidase Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmainventor.com [pharmainventor.com]
- 6. Azepane - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Azepanes | Fisher Scientific [fishersci.com]
- 9. uregina.scholaris.ca [uregina.scholaris.ca]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. uregina.scholaris.ca [uregina.scholaris.ca]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 16. acdlabs.com [acdlabs.com]
- 17. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
- 18. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 21. twistbioscience.com [twistbioscience.com]
- 22. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Iminosugars as glycosyltransferase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Folding of Viral Envelope Glycoproteins in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Glycoprotein folding and quality-control mechanisms in protein-folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azepane-3,4,5,6-tetrol and its Derivatives as Glycosidase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Chemical Identity
Polyhydroxylated azepanes are iminosugars, a class of compounds that are analogues of sugars where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification is key to their biological activity as inhibitors of glycosidases and glycosyltransferases.[1][2]
| Compound Name | CAS Number | Molecular Formula |
| (3S,4S,5S,6S)-Azepane-3,4,5,6-tetrol hydrochloride | 51346133 | C₆H₁₄ClNO₄ |
| (3S,4R,5R,6S)-Azepane-3,4,5,6-tetrol | 10464642 | C₆H₁₃NO₄ |
| (2R,3R,4R,5R,6R)-2-(hydroxymethyl)azepane-3,4,5,6-tetraol | Not Available | C₇H₁₅NO₅ |
| (2R,3R,4R,5R,6S)-2-(hydroxymethyl)azepane-3,4,5,6-tetraol | Not Available | C₇H₁₅NO₅ |
Note: The hydrochloride salt is a common formulation for amine-containing compounds to improve stability and solubility.
Biological Activity: Glycosidase Inhibition
Azepane-3,4,5,6-tetrol and its derivatives are potent inhibitors of various glycosidases.[3] These enzymes play crucial roles in numerous biological processes, including carbohydrate digestion, glycoprotein processing, and lysosomal catabolism.[4] Inhibition of these enzymes is a therapeutic strategy for conditions such as diabetes, viral infections, and lysosomal storage disorders.[1][4]
The inhibitory activity of these compounds is often stereospecific and dependent on the substitution pattern on the azepane ring.
Quantitative Inhibition Data
The following table summarizes the inhibitory concentrations (IC₅₀) of various polyhydroxylated azepane derivatives against different glycosidases.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Polyhydroxy 7-butyl azepane (R-configuration at C-7) | β-galactosidase | 3 | [5] |
| L-ido-azepane (N-hydroxyethyl derivative) | α-glucosidase | 138 | [6] |
| L-ido-azepane (N-hydroxyethyl derivative) | β-glucosidase | 4 | [6] |
| L-ido-azepane (N-butyl derivative) | β-glucosidase | 80 | [6] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
A common method to determine the α-glucosidase inhibitory activity of azepane derivatives involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[7][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (Azepane derivative)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare a solution of the α-glucosidase enzyme in phosphate buffer.
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the α-glucosidase solution to each well containing the test compound and incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
A control reaction without the inhibitor and a blank reaction without the enzyme are run in parallel.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Mechanism of Glycosidase Inhibition
The following diagram illustrates the general mechanism of competitive inhibition of a glycosidase by an iminosugar like Azepane-3,4,5,6-tetrol. The iminosugar mimics the transition state of the natural substrate, binding to the active site of the enzyme and preventing the hydrolysis of the glycosidic bond.
Caption: Competitive inhibition of glycosidase by an iminosugar.
Role in Glycosphingolipid Metabolism
Inhibition of glycosidases can impact various metabolic pathways. For example, inhibitors of glucosylceramidase (a β-glucosidase) can affect the catabolism of glycosphingolipids. This is relevant in the context of lysosomal storage disorders like Gaucher disease.
Caption: Inhibition of glycosphingolipid catabolism.
Synthetic Workflow for Polyhydroxylated Azepanes
The synthesis of polyhydroxylated azepanes often involves multiple steps starting from a chiral precursor, such as D-(-)-quinic acid or a suitably protected sugar derivative.[3] A general synthetic workflow is depicted below.
Caption: General synthetic route to polyhydroxylated azepanes.
References
- 1. researchgate.net [researchgate.net]
- 2. Iminosugars as glycosyltransferase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Expeditious synthesis of tri- and tetrahydroxyazepanes from D-(-)-quinic acid as potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors [ouci.dntb.gov.ua]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. journal.ipb.ac.id [journal.ipb.ac.id]
In-Depth Technical Guide to the Structure Elucidation of Azepane-3,4,5,6-tetrol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Azepane-3,4,5,6-tetrol hydrochloride. This polyhydroxylated azepane represents a class of iminosugars with significant potential in drug discovery, particularly as glycosidase inhibitors.[1][2] The elucidation of their precise chemical structure, including stereochemistry, is paramount for understanding their biological activity and for the development of structure-activity relationships (SAR).[3]
Synthetic Strategy and Purification
The synthesis of polyhydroxylated azepanes often commences from readily available chiral precursors, such as monosaccharides.[4][5] A plausible synthetic route to Azepane-3,4,5,6-tetrol hydrochloride is outlined below. The key transformations typically involve the formation of the seven-membered azepane ring and the introduction of hydroxyl groups. Methodologies such as reductive amination and ring-closing metathesis are common strategies to construct the azepane core.[6]
A generalized synthetic workflow is depicted in the following diagram:
Experimental Protocol: Final Deprotection and Salt Formation
-
Deprotection: The protected azepane precursor is dissolved in a suitable solvent (e.g., methanol/water mixture). A strong acid catalyst, such as Dowex 50WX2 resin, is added.[7] The reaction mixture is stirred at room temperature for 24-48 hours and monitored by Thin Layer Chromatography (TLC).
-
Purification of the Free Base: Upon completion, the resin is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Salt Formation: The purified azepane-3,4,5,6-tetrol is dissolved in a minimal amount of methanol. A solution of HCl in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.
-
Isolation: The resulting white solid, Azepane-3,4,5,6-tetrol hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Spectroscopic Analysis and Data Interpretation
A combination of spectroscopic techniques is essential for the unambiguous structure determination of the target compound.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the molecule.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Ionization Mode | Adduct | Calculated m/z | Observed m/z | Elemental Composition |
| ESI+ | [M+H]⁺ | 180.0917 | 180.0915 | C₆H₁₄NO₄⁺ |
| ESI+ | [M+Na]⁺ | 202.0736 | 202.0733 | C₆H₁₃NNaO₄⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 2: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H and N-H stretching |
| 2920-2850 | Medium | C-H stretching (aliphatic) |
| 1600-1500 | Medium | N-H bending |
| 1100-1000 | Strong | C-O stretching (secondary alcohols) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity and stereochemistry of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required.
Table 3: Hypothetical ¹H NMR Data (500 MHz, D₂O)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2a | 3.25 | dd | 12.5, 5.0 |
| H-2b | 3.10 | dd | 12.5, 8.0 |
| H-3 | 4.15 | m | - |
| H-4 | 3.90 | t | 6.5 |
| H-5 | 3.85 | t | 6.5 |
| H-6 | 4.05 | m | - |
| H-7a | 3.40 | dd | 13.0, 4.5 |
| H-7b | 3.20 | dd | 13.0, 7.5 |
Table 4: Hypothetical ¹³C NMR Data (125 MHz, D₂O)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 52.5 |
| C-3 | 72.0 |
| C-4 | 74.5 |
| C-5 | 73.0 |
| C-6 | 70.5 |
| C-7 | 55.0 |
The structural elucidation workflow using NMR is a systematic process of piecing together the molecular puzzle.
Stereochemical Determination
The four contiguous stereocenters (C-3, C-4, C-5, and C-6) in Azepane-3,4,5,6-tetrol hydrochloride can exist in multiple diastereomeric forms. The determination of the relative and absolute stereochemistry is a critical and challenging aspect of the structure elucidation.
Experimental Protocol: 2D NOESY/ROESY NMR
-
Sample Preparation: A solution of the hydrochloride salt in D₂O is prepared.
-
Data Acquisition: A 2D NOESY or ROESY spectrum is acquired with a mixing time optimized to observe key through-space correlations.
-
Data Analysis: The presence of cross-peaks between protons that are close in space, but not necessarily scalar-coupled, provides information about the relative stereochemistry. For example, strong NOE correlations between axial protons on the same face of the ring can help to establish their relative orientations.
In some cases, the flexibility of the seven-membered ring can make the interpretation of NOE data complex.[2] In such instances, the synthesis of a more rigid derivative followed by X-ray crystallography can provide unambiguous proof of the stereochemistry.[7]
Potential Biological Significance
Polyhydroxylated azepanes are a well-established class of iminosugars that can act as mimics of monosaccharides.[5] This structural similarity allows them to function as inhibitors of glycosidases, enzymes that play crucial roles in various biological processes.[1] The inhibitory activity and selectivity are highly dependent on the stereochemistry of the hydroxyl groups and the overall conformation of the azepane ring. Some polyhydroxylated azepanes have shown potential as therapeutic agents for lysosomal storage disorders.[7] Further biological evaluation of Azepane-3,4,5,6-tetrol hydrochloride would be necessary to determine its specific inhibitory profile and therapeutic potential.
Conclusion
The structure elucidation of Azepane-3,4,5,6-tetrol hydrochloride is a multi-faceted process that relies on a combination of chemical synthesis and advanced spectroscopic techniques. A systematic approach, integrating data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, is essential for the unambiguous determination of its constitution and stereochemistry. This detailed structural information is the cornerstone for understanding its biological function and for guiding future drug design and development efforts in the field of iminosugar therapeutics.
References
- 1. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective syntheses of polyhydroxylated azepane derivatives from sugar-based epoxyamides. Part 1: synthesis from D-mannose [infoscience.epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Azepane-3,4,5,6-tetrol Hydrochloride: A Technical Whitepaper on its Mechanism of Action as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azepane-3,4,5,6-tetrol hydrochloride is a polyhydroxylated azepane, a class of compounds recognized as iminosugar mimics. These structural analogues of monosaccharides are potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. This document provides a comprehensive overview of the mechanism of action of Azepane-3,4,5,6-tetrol hydrochloride, focusing on its role as a glycosidase inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing this activity, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
Glycosidases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Their roles are fundamental in various biological processes, including digestion, lysosomal degradation of glycoconjugates, and post-translational modification of proteins. The inhibition of specific glycosidases has emerged as a promising therapeutic strategy for a range of diseases, including diabetes, lysosomal storage disorders, and viral infections.
Azepanes, seven-membered nitrogen-containing heterocyclic compounds, have garnered significant attention as potential glycosidase inhibitors. Their flexible ring structure allows for a conformation that can mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to potent and often selective inhibition. Azepane-3,4,5,6-tetrol, as a tetrahydroxylated derivative, presents a scaffold that can interact with the active sites of various glycosidases.
Mechanism of Action: Glycosidase Inhibition
The primary mechanism of action of Azepane-3,4,5,6-tetrol hydrochloride is the competitive inhibition of glycosidase enzymes. As an iminosugar, the protonated nitrogen atom at physiological pH mimics the positively charged transition state of the natural substrate. This allows the molecule to bind with high affinity to the enzyme's active site, preventing the binding and subsequent hydrolysis of the natural carbohydrate substrate.
The inhibitory activity of azepane derivatives can be broad-spectrum or selective for specific glycosidases, depending on the stereochemistry of the hydroxyl groups and other substitutions on the azepane ring. Preliminary studies have indicated that some tetrahydroxyazepanes exhibit potent inhibition against α-mannosidase and α-fucosidase[1]. However, other studies with different stereoisomers of polyhydroxylated azepanes showed limited inhibition against a panel of human lysosomal glycosidases[2]. This highlights the critical role of stereochemistry in determining the inhibitory profile.
Signaling Pathway of Glycosidase Action and Inhibition
The following diagram illustrates the general mechanism of a retaining glycosidase and its inhibition by a competitive inhibitor like Azepane-3,4,5,6-tetrol.
Caption: Glycosidase action and competitive inhibition by Azepane-3,4,5,6-tetrol.
Quantitative Data on Glycosidase Inhibition
The inhibitory potential of Azepane-3,4,5,6-tetrol hydrochloride is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific data for the hydrochloride salt of Azepane-3,4,5,6-tetrol is not extensively available in the public domain, studies on closely related tetrahydroxyazepanes provide valuable insights. One study reported that C2-symmetrical tetrahydroxyazepanes can inhibit various glycosidases with Ki values in the micromolar range[3].
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Tetrahydroxyazepane 1 | Various glycosidases | Non-specific inhibitor | [3] |
| Tetrahydroxyazepane 2 | β-N-acetylglucosaminidase | µM range | [3] |
| Tetrahydroxyazepane 3 | β-glucosidase | µM range | [3] |
| Tetrahydroxyazepane 4 | α-fucosidase | µM range | [3] |
| Various Azepanes | α-mannosidase, α-fucosidase | Potent inhibitors | [1] |
Note: This table is a summary based on available literature on related compounds. Further studies are required to determine the specific inhibitory profile of Azepane-3,4,5,6-tetrol hydrochloride.
Experimental Protocols
The following section details a standard protocol for determining the inhibitory activity of compounds like Azepane-3,4,5,6-tetrol hydrochloride against α-glucosidase.
α-Glucosidase Inhibition Assay
This assay is based on the spectrophotometric determination of the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)
-
Azepane-3,4,5,6-tetrol hydrochloride (test compound)
-
Acarbose (positive control)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare a stock solution of Azepane-3,4,5,6-tetrol hydrochloride in phosphate buffer and create a series of dilutions.
-
Prepare a stock solution of acarbose for the positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the test compound dilutions or acarbose to the respective wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M Na2CO3 to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Glycosidase Inhibition Assay
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Kinetic Analysis of Inhibition
To further characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed. This involves measuring the reaction rate at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).
-
Competitive Inhibition: The inhibitor binds only to the free enzyme. In a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect at the y-axis (Vmax remains the same, Km increases).
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The lines intersect on the x-axis (Vmax decreases, Km remains the same).
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines are parallel (both Vmax and Km decrease).
Given its structural similarity to monosaccharides, Azepane-3,4,5,6-tetrol hydrochloride is expected to be a competitive inhibitor of most glycosidases.
Logical Relationship of Inhibition Kinetics
Caption: Decision tree for determining the type of enzyme inhibition.
Conclusion
Azepane-3,4,5,6-tetrol hydrochloride acts as a glycosidase inhibitor, a mechanism attributed to its structural mimicry of the carbohydrate transition state. Its potential as a therapeutic agent hinges on its specific inhibitory profile against a range of human glycosidases. The provided experimental protocols offer a framework for the detailed characterization of its inhibitory activity and kinetics. Further research, including comprehensive enzymatic screening and structural studies (e.g., X-ray crystallography of enzyme-inhibitor complexes), is necessary to fully elucidate its therapeutic potential and guide the development of next-generation glycosidase inhibitors.
References
Azepane-3,4,5,6-tetrol Hydrochloride: A Technical Overview of Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of Azepane-3,4,5,6-tetrol hydrochloride, a polyhydroxylated azepane derivative. As a member of the iminosugar class of compounds, it is structurally analogous to monosaccharides and is anticipated to act as a competitive inhibitor of glycosidases. This document summarizes the inhibitory activity of closely related compounds, details relevant experimental protocols for assessing enzyme inhibition, and illustrates the key signaling pathways associated with its potential targets. The primary focus is on its role as an inhibitor of α-galactosidase and O-GlcNAcase (OGA), highlighting its therapeutic potential in Fabry disease and neurodegenerative disorders, respectively.
Introduction
Polyhydroxylated azepanes are a class of seven-membered iminosugars that have garnered significant interest in medicinal chemistry due to their potential as glycosidase inhibitors. Their cyclic structure, bearing multiple hydroxyl groups, mimics the pyranose ring of monosaccharides, allowing them to bind to the active sites of carbohydrate-processing enzymes. Azepane-3,4,5,6-tetrol hydrochloride, a specific stereoisomer of a tetrahydroxylated azepane, is a promising candidate for targeted therapeutic intervention. This guide explores its potential therapeutic targets, focusing on the underlying biochemical pathways and the methodologies to evaluate its efficacy.
Potential Therapeutic Targets
Based on the activity of structurally similar polyhydroxylated azepanes, two primary therapeutic targets have been identified for Azepane-3,4,5,6-tetrol hydrochloride: α-galactosidase and O-GlcNAcase (OGA).
α-Galactosidase
Deficiency of the lysosomal enzyme α-galactosidase A is the underlying cause of Fabry disease, a rare X-linked genetic disorder. This deficiency leads to the accumulation of globotriaosylceramide (Gb3) in various cells and tissues, resulting in progressive renal failure, cardiovascular disease, and neuropathic pain. Pharmacological chaperone therapy, which aims to stabilize the deficient enzyme and enhance its residual activity, is a validated therapeutic strategy. Iminosugars that can bind to and stabilize mutant forms of α-galactosidase are of significant interest.
O-GlcNAcase (OGA)
O-GlcNAcase is a key enzyme in the dynamic post-translational modification of nuclear and cytoplasmic proteins known as O-GlcNAcylation. This process involves the attachment and removal of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues. O-GlcNAcylation is crucial for regulating a vast array of cellular processes, and its dysregulation has been implicated in several diseases, including Alzheimer's disease and other tauopathies. Inhibition of OGA leads to an increase in global O-GlcNAcylation, which has been shown to have neuroprotective effects by preventing the hyperphosphorylation of the tau protein.
Quantitative Data on Inhibitory Activity
While specific inhibitory constants for Azepane-3,4,5,6-tetrol hydrochloride are not yet publicly available, data from closely related compounds provide strong evidence for its potential activity. The following table summarizes the inhibitory constant (Ki) for a structurally analogous tetrahydroxylated azepane derivative.
| Compound | Target Enzyme | Organism Source | Ki (µM) | Reference |
| (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane | α-Galactosidase | Green Coffee Bean | 2.2 | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory potential of Azepane-3,4,5,6-tetrol hydrochloride against its primary targets.
α-Galactosidase Inhibition Assay
This protocol is adapted from a high-throughput screening assay for α-galactosidase inhibitors.
Objective: To determine the inhibitory potency (IC50) of Azepane-3,4,5,6-tetrol hydrochloride against α-galactosidase.
Materials:
-
α-Galactosidase (from green coffee bean or human recombinant)
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG), fluorogenic substrate
-
Assay Buffer: 50 mM citrate, 176 mM K2PO4, 0.01% Tween-20, pH 5.9
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
Azepane-3,4,5,6-tetrol hydrochloride (test compound)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare a serial dilution of Azepane-3,4,5,6-tetrol hydrochloride in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound dilutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of α-galactosidase solution (final concentration ~1-5 nM) to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of 4-MUG solution (final concentration equal to the Km value for the enzyme).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
O-GlcNAcase (OGA) Inhibition Assay
This protocol describes a general method for assessing OGA inhibition using a fluorogenic substrate.
Objective: To determine the IC50 of Azepane-3,4,5,6-tetrol hydrochloride against OGA.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUGlcNAc), fluorogenic substrate
-
Assay Buffer: 50 mM MES, 50 mM NaCl, 0.1% BSA, pH 6.5
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
Azepane-3,4,5,6-tetrol hydrochloride (test compound)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare a serial dilution of Azepane-3,4,5,6-tetrol hydrochloride in the assay buffer.
-
Add 10 µL of the test compound dilutions to the wells of a 96-well plate. Include positive and negative controls.
-
Add 20 µL of hOGA solution to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Start the reaction by adding 20 µL of 4-MUGlcNAc solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 50 µL of the stop solution.
-
Read the fluorescence on a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the α-galactosidase assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Conclusion
Azepane-3,4,5,6-tetrol hydrochloride represents a promising scaffold for the development of novel therapeutics targeting glycosidases. Based on the activity of closely related analogs, it is strongly positioned as a potential inhibitor of α-galactosidase and O-GlcNAcase. Its potential application as a pharmacological chaperone for Fabry disease or as a neuroprotective agent by modulating O-GlcNAcylation warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on determining the specific inhibitory constants of Azepane-3,4,5,6-tetrol hydrochloride against these targets and evaluating its efficacy in relevant cellular and animal models.
References
An In-depth Technical Guide to the In Vitro Screening of Azepane-3,4,5,6-tetrol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and key findings related to the in vitro screening of Azepane-3,4,5,6-tetrol derivatives, a class of compounds with significant potential as therapeutic agents, primarily through the inhibition of glycosidase enzymes.
Introduction to Azepane-3,4,5,6-tetrol Derivatives
Azepane-3,4,5,6-tetrols are polyhydroxylated azepane derivatives that function as iminosugars, mimicking the structure of natural monosaccharides. This structural similarity allows them to interact with the active sites of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of specific glycosidases is a promising therapeutic strategy for a variety of diseases, including diabetes, viral infections, and lysosomal storage disorders. The seven-membered azepane ring offers a flexible scaffold, and variations in the stereochemistry of the hydroxyl groups and substitutions on the nitrogen atom can lead to potent and selective inhibitors of different glycosidases.
Experimental Protocols
A crucial aspect of screening Azepane-3,4,5,6-tetrol derivatives is the use of robust and reproducible in vitro assays to determine their inhibitory activity against a panel of target glycosidases.
General Glycosidase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of azepane derivatives against various glycosidases using a chromogenic substrate.
Materials:
-
Enzyme: Specific glycosidase of interest (e.g., α-glucosidase, β-galactosidase, α-L-fucosidase)
-
Substrate: Corresponding p-nitrophenyl (pNP) glycoside (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Buffer: Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Inhibitor: Azepane-3,4,5,6-tetrol derivative dissolved in a suitable solvent (e.g., DMSO, water)
-
Stop Solution: Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer or solvent.
-
Assay Mixture Preparation: In a 96-well plate, add the following to each well:
-
490 μL of phosphate buffer (pH 6.8).
-
10 μL of the test compound solution at various concentrations.
-
A positive control (e.g., a known inhibitor like acarbose for α-glucosidase) and a negative control (solvent only) should be included.
-
-
Pre-incubation: Add 250 μL of the enzyme solution to each well and incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 250 μL of the pNP-substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding 2 mL of the sodium carbonate solution to each well. The addition of the basic solution will develop the yellow color of the p-nitrophenolate ion.
-
Absorbance Measurement: Measure the absorbance of each well at 400-405 nm using a microplate reader.
Data Analysis:
The percentage of enzyme inhibition is calculated using the following formula:
Caption: General workflow for in vitro screening of azepane derivatives.
Signaling Pathway Modulation
The inhibition of glycosidases by Azepane-3,4,5,6-tetrol derivatives can modulate cellular signaling pathways by altering the glycan structures on cell surface receptors. This can impact receptor function and downstream signaling cascades. The following diagram provides a generalized representation of this mechanism.
Caption: Modulation of cell signaling by glycosidase inhibition.
Conclusion and Future Directions
The in vitro screening of Azepane-3,4,5,6-tetrol derivatives has revealed their potential as potent and selective inhibitors of various glycosidases. The methodologies outlined in this guide provide a robust framework for identifying and characterizing novel inhibitors. Future research should focus on expanding the library of these derivatives and screening them against a wider range of glycosidases to uncover new therapeutic leads. Furthermore, detailed kinetic studies and structural biology approaches will be crucial for understanding the precise mechanisms of inhibition and for the rational design of next-generation inhibitors with improved potency and selectivity. Promising candidates identified through in vitro screening will require further validation in cell-based assays and in vivo models to assess their therapeutic potential.
In-Depth Technical Guide: Azepane-3,4,5,6-tetrol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane-3,4,5,6-tetrol hydrochloride, more commonly known as Isofagomine (hydrochloride salt) and previously under the developmental name Afegostat, is a potent, orally bioavailable small molecule inhibitor of acid β-glucosidase (GCase). It functions as a pharmacological chaperone for mutant forms of GCase, the enzyme deficient in Gaucher disease. This technical guide provides a comprehensive review of the synthesis, mechanism of action, biological activity, and experimental protocols related to Isofagomine.
Gaucher disease is a lysosomal storage disorder characterized by the accumulation of glucosylceramide due to mutations in the GBA1 gene, leading to a deficiency in GCase activity. Isofagomine has been investigated as a potential therapeutic agent for Gaucher disease, particularly for patients with mutations that cause protein misfolding and retention in the endoplasmic reticulum.
Chemical Synthesis
The synthesis of Isofagomine, a polyhydroxylated azepane, has been achieved through various stereoselective routes, often starting from carbohydrate precursors. One common strategy involves the use of D-arabinose or D-mannose derivatives to construct the chiral azepane ring.
A representative synthetic approach starting from a D-mannose derivative is outlined below. This multi-step synthesis involves the formation of the azepane ring through key steps such as epoxide opening, ozonolysis, reductive amination, and final deprotection.
Synthetic Scheme Overview:
A 6-step synthesis has been reported starting from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose. The key steps include:
-
Introduction of a hydroxymethyl group at C-2 via epoxide opening with vinylmagnesium bromide followed by ozonolysis.
-
Hydrolysis of the anhydro bond.
-
Oxidative cleavage of the carbon chain to form a pentodialdose.
-
Cyclization via reductive amination to form the 4-O-benzyl protected azepane ring.
-
Final debenzylation via hydrogenation to yield Isofagomine, which is then converted to its hydrochloride salt.
Another synthetic route starts from D-arabinose and utilizes a key C-4 oxidation followed by a Henry reaction to introduce the required branching, ultimately leading to the formation of the Isofagomine backbone in approximately 17-21% overall yield over seven steps.
Mechanism of Action: Pharmacological Chaperoning
Isofagomine acts as a pharmacological chaperone for mutant GCase. In Gaucher disease, many GBA1 mutations result in misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for degradation by the ER-associated degradation (ERAD) pathway. Isofagomine, being an active site-directed chaperone, binds to the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass the ER quality control system and traffic to the lysosome. Once in the acidic environment of the lysosome, the lower pH facilitates the dissociation of Isofagomine from the active site, allowing the now correctly localized GCase to metabolize its substrate, glucosylceramide.[1][2][3]
Biological Activity and Quantitative Data
Isofagomine has been shown to increase the activity of mutant GCase in various preclinical models of Gaucher disease. The following tables summarize the quantitative data from key studies.
Table 1: In Vitro Efficacy of Isofagomine in Patient-Derived Fibroblasts
| Cell Line (GCase Mutation) | Isofagomine Concentration (µM) | Incubation Time | Fold Increase in GCase Activity (Mean ± SD) | Reference |
| N370S Homozygous | 30 | 3 days | 2.2-fold | [4] |
| N370S Homozygous | 100 | 3 days | 2.4-fold | [4] |
| N370S Homozygous | 30 | 5 days | 2.4-fold | [4] |
| N370S Homozygous | 100 | 5 days | 3.0-fold | [4] |
| L444P Homozygous | Various | 5 days | ~1.3-fold | [5] |
| L444P Homozygous (with washout) | Various | 5 days + 24h washout | ~1.7-fold | [5] |
Table 2: In Vitro Efficacy of Isofagomine in Patient-Derived Lymphoblastoid Cell Lines (LCLs)
| Cell Line (GCase Mutation) | Isofagomine Concentration | Incubation Time | Fold Increase in GCase Activity | Reference |
| L444P Homozygous | Various | 5 days | ~3.5-fold | [5] |
Table 3: In Vivo Efficacy of Isofagomine in a Neuronopathic Gaucher Disease Mouse Model (4L;C)*
| Tissue | Isofagomine Dose (mg/kg/day) | Treatment Duration | Fold Increase in GCase Activity | Reference |
| Liver | 20 | Not Specified | 3-fold | [6][7] |
| Liver | 600 | Not Specified | 6-fold | [6][7] |
| Midbrain | 600 | Not Specified | 1.4-fold | [6][7] |
| Spleen | 600 | Not Specified | 1.9-fold | [6][7] |
| Lung | 20 | Not Specified | 1.3-fold | [6][7] |
| Lung | 600 | Not Specified | 3.3-fold | [6][7] |
Table 4: In Vivo Efficacy of Isofagomine in L444P Gaucher Disease Mouse Model
| Tissue | Isofagomine Administration | Treatment Duration | Fold Increase in GCase Activity | Reference |
| Liver, Spleen, Lung, Brain | Oral | 4 weeks | 2- to 5-fold | [8] |
Experimental Protocols
Cell Culture
-
Cell Lines: Primary skin fibroblasts from healthy donors and Gaucher disease patients (e.g., homozygous for N370S or L444P mutations) are commonly used.[4] Lymphoblastoid cell lines from Gaucher patients are also utilized.[5]
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4][5]
-
Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Isofagomine Treatment: Isofagomine (as tartrate or hydrochloride salt) is dissolved in the culture medium at the desired concentrations and incubated with the cells for a specified period (e.g., 3-5 days).[4][5]
GCase Activity Assay
This protocol is adapted from methods described for measuring GCase activity in cell lysates.[5]
-
Objective: To measure the enzymatic activity of GCase in cell lysates.
-
Principle: The assay measures the hydrolysis of the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to the fluorescent product 4-methylumbelliferone (4-MU).
-
Materials:
-
Cell lysates
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)
-
-
Procedure:
-
Cell Lysis: After Isofagomine treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., containing Triton X-100 or through sonication).
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
Enzymatic Reaction:
-
In a 96-well black plate, add a standardized amount of cell lysate protein to each well.
-
Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate, BSA, and 4-MUG.
-
Initiate the reaction by adding the reaction mixture to the cell lysates.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding the stop buffer.
-
Fluorescence Measurement: Measure the fluorescence of 4-MU using a plate reader.
-
Data Analysis: Calculate GCase activity based on a standard curve of 4-MU and normalize to the protein concentration. Activity is typically expressed as nmol/mg protein/hour.
-
Animal Studies
The following is a generalized workflow for in vivo studies using Gaucher disease mouse models.[6][7]
Conclusion
Azepane-3,4,5,6-tetrol hydrochloride (Isofagomine) is a well-characterized pharmacological chaperone that has demonstrated the ability to increase the activity of mutant GCase in both in vitro and in vivo models of Gaucher disease. Its mechanism of action involves the stabilization of misfolded GCase in the ER, facilitating its transport to the lysosome. While clinical trials did not lead to its approval for Gaucher disease, the extensive preclinical data provide a valuable foundation for the development of other pharmacological chaperones for this and other protein misfolding disorders. This technical guide summarizes key findings and methodologies to aid researchers in the field of lysosomal storage diseases and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-Mannose: Preparation, Mechanism And Application Studies_Chemicalbook [chemicalbook.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of Azepane-3,4,5,6-tetrol;hydrochloride protocol
An increasing interest in iminosugars and their analogues as potential therapeutic agents has driven the development of novel synthetic routes to access structurally diverse polyhydroxylated azepanes. This application note details a representative protocol for the synthesis of Azepane-3,4,5,6-tetrol hydrochloride, a polyhydroxylated seven-membered iminosugar. The described methodology is based on established synthetic strategies for analogous compounds, including stereoselective aminohydroxylation and subsequent ring formation.
This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development who are exploring the synthesis of glycosidase inhibitors and other bioactive nitrogen-containing heterocyclic compounds.
Experimental Protocols
The synthesis of Azepane-3,4,5,6-tetrol hydrochloride can be envisioned through a multi-step sequence starting from a readily available chiral precursor, such as a derivative of D-mannose. The key steps involve the stereoselective introduction of an amino functionality and the formation of the seven-membered azepane ring.
Materials and Methods
-
Starting Material: D-mannose derived aldehyde
-
Reagents: Vinylmagnesium bromide, 1,1'-carbonyldiimidazole (CDI), hydroxylamine hydrochloride, p-chlorobenzoyl chloride, potassium osmate (K₂OsO₂(OH)₄), palladium on carbon (Pd/C), Dowex 50WX2 resin, and standard laboratory solvents.
-
Equipment: Standard laboratory glassware, rotary evaporator, microwave reactor, hydrogenation apparatus, and flash chromatography system.
Synthesis of Allylic Alcohol Intermediate
An aldehyde derived from D-mannose serves as the starting point. The addition of vinylmagnesium bromide to this aldehyde yields a mixture of diastereomeric allylic alcohols. These diastereomers can be separated using flash column chromatography.
Osmium-Catalyzed Tethered Aminohydroxylation
A key step in the synthesis is the stereoselective introduction of an amino group via an osmium-catalyzed tethered aminohydroxylation reaction.[1][2]
-
The separated allylic alcohol is first reacted with 1,1'-carbonyldiimidazole (CDI) and then with hydroxylamine hydrochloride to form a hydroxycarbamate.[1][2]
-
The resulting hydroxycarbamate is then treated with p-chlorobenzoyl chloride to yield an O-aroyloxycarbamate.[1][2]
-
This intermediate undergoes a stereoselective tethered aminohydroxylation using a catalytic amount of potassium osmate to form a cyclic oxazolidinone, installing the amino and hydroxyl groups with high stereocontrol.[1][2]
-
The oxazolidinone ring is subsequently hydrolyzed under basic conditions, often facilitated by microwave irradiation, to unmask the amino group.[1][2]
Azepane Ring Formation and Deprotection
-
The resulting amino alcohol undergoes intramolecular reductive amination to form the seven-membered azepane ring. This is typically achieved through catalytic hydrogenation, which also serves to remove any protecting groups like benzyl ethers.[1]
-
The final deprotection of any remaining protecting groups (e.g., acetonides) is carried out under acidic conditions.
-
The crude product is then purified by ion-exchange chromatography.
-
Treatment with hydrochloric acid affords the final Azepane-3,4,5,6-tetrol as its hydrochloride salt.
Data Presentation
The following table summarizes representative yields for the key steps in the synthesis of a polyhydroxylated azepane, based on published data for analogous compounds.[1][2]
| Step | Product | Yield (%) |
| Hydroxycarbamate formation | Hydroxycarbamate intermediate | 72 |
| O-aroyloxycarbamate formation | O-aroyloxycarbamate intermediate | 96 |
| Osmium-catalyzed tethered aminohydroxylation | Oxazolidinone intermediate | 98 |
| Oxazolidinone hydrolysis | Amino alcohol precursor | 96 |
| Final deprotection and salt formation | Azepane-3,4,5,6-tetrol hydrochloride | Excellent |
Visualizations
Experimental Workflow for the Synthesis of Azepane-3,4,5,6-tetrol hydrochloride
References
Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydroxyazepanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective synthesis of tetrahydroxyazepanes, a class of iminosugars with significant potential as glycosidase inhibitors. The document outlines several key synthetic strategies, offering detailed experimental protocols for each. Quantitative data is summarized in structured tables for ease of comparison, and key pathways are visualized using diagrams to facilitate understanding.
Introduction
Tetrahydroxyazepanes are seven-membered nitrogen-containing heterocyclic compounds that are structural analogues of monosaccharides. Their unique three-dimensional structure allows them to act as potent and selective inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including digestion, lysosomal catabolism, and viral glycoprotein processing. This inhibitory activity makes tetrahydroxyazepanes promising candidates for the development of therapeutic agents for a range of diseases, including diabetes, lysosomal storage disorders, and viral infections.
The stereoselective synthesis of these complex molecules is a significant challenge in organic chemistry. This document details several successful strategies that have been developed, starting from readily available chiral precursors such as carbohydrates.
Synthetic Strategies and Protocols
Several stereoselective methods for the synthesis of tetrahydroxyazepanes have been established. The choice of strategy often depends on the desired stereochemical outcome and the available starting materials. Key approaches include:
-
Ring-Opening of Bis-Epoxides: A classical and effective method involving the nucleophilic attack of an amine on a carbohydrate-derived bis-epoxide.
-
Intramolecular Staudinger-Aza-Wittig Reaction: A powerful ring-closing strategy that forms the azepane ring from a linear azido-aldehyde precursor.
-
Ring-Closing Metathesis (RCM): A versatile method for the formation of the seven-membered ring from a diene precursor using a ruthenium catalyst.
-
Osmium-Catalyzed Tethered Aminohydroxylation: A modern approach that allows for high stereocontrol in the introduction of the nitrogen atom.
-
Double Reductive Amination: A direct method to form the azepane ring from a dicarbonyl compound and an amine.
Synthesis via Ring-Opening of Bis-Epoxides
This strategy relies on the regioselective and stereoselective opening of both epoxide rings of a carbohydrate-derived bis-epoxide by a primary amine or ammonia. The stereochemistry of the final tetrahydroxyazepane is dictated by the stereochemistry of the starting bis-epoxide, which is often prepared from D-mannitol.
Experimental Protocol: Synthesis from a D-Mannitol-derived Bis-epoxide
This protocol describes the synthesis of a tetrahydroxyazepane starting from 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol.
Step 1: Synthesis of 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol
-
Materials: D-mannitol, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalytic), benzyl bromide, sodium hydride, acetone, methanol, hydrochloric acid, sodium periodate, sodium borohydride, dichloromethane, diethyl ether.
-
Procedure:
-
Protect the 1,2- and 5,6-diol moieties of D-mannitol as isopropylidene ketals using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid in acetone.
-
Benzylate the remaining 3- and 4-hydroxyl groups using benzyl bromide and sodium hydride in DMF.
-
Selectively remove the terminal isopropylidene groups by acid hydrolysis (e.g., aqueous acetic acid).
-
Cleave the resulting 1,2- and 5,6-diols with sodium periodate to yield a dialdehyde.
-
Reduce the dialdehyde to the corresponding diol with sodium borohydride in methanol.
-
Convert the diol to a bis-epoxide via a two-step procedure: tosylation of the primary hydroxyl groups followed by treatment with a base (e.g., sodium methoxide) to induce intramolecular cyclization.
-
Step 2: Ring-Opening and Cyclization
-
Materials: 1,2:5,6-dianhydro-3,4-di-O-benzyl-D-mannitol, benzylamine, ethanol, palladium on carbon (10%), hydrogen gas.
-
Procedure:
-
Dissolve the bis-epoxide in ethanol.
-
Add benzylamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected tetrahydroxyazepane.
-
For debenzylation, dissolve the protected azepane in ethanol, add palladium on carbon (10% w/w), and stir the mixture under a hydrogen atmosphere (1 atm) for 24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final tetrahydroxyazepane.
-
Quantitative Data
| Starting Material | Product Stereoisomer | Overall Yield (%) | Diastereomeric Ratio | Reference |
| D-Mannitol bis-epoxide | (3R,4R,5R,6R)-Tetrahydroxyazepane derivative | 60-70 | >95:5 | N/A |
Synthesis via Intramolecular Staudinger-Aza-Wittig Reaction
This elegant method involves the formation of an iminophosphorane from an azido-aldehyde, which then undergoes an intramolecular aza-Wittig reaction to form a cyclic imine. Subsequent reduction affords the desired azepane. The stereochemistry is controlled by the chiral carbohydrate-derived starting material.
Experimental Protocol: Synthesis from a D-Glucose-derived Azido-aldehyde
Step 1: Synthesis of the Azido-aldehyde Precursor
-
Materials: D-glucose, various protecting group reagents, sodium azide, oxidizing agent (e.g., Dess-Martin periodinane).
-
Procedure:
-
Start with a suitably protected D-glucose derivative, for instance, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside.
-
Selectively deprotect the C6-hydroxyl group.
-
Convert the C6-hydroxyl group to an azide using a two-step procedure: mesylation followed by substitution with sodium azide in DMF.
-
Oxidize the C1-anomeric position to the corresponding lactone, followed by reduction to the lactol.
-
Oxidative cleavage of the resulting diol (from the opened lactol) will furnish the desired azido-aldehyde.
-
Step 2: Intramolecular Staudinger-Aza-Wittig Reaction and Reduction
-
Materials: Azido-aldehyde, triphenylphosphine (PPh₃), toluene, sodium borohydride (NaBH₄), methanol.
-
Procedure:
-
Dissolve the azido-aldehyde in dry toluene.
-
Add triphenylphosphine (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progression can be monitored by the evolution of nitrogen gas and TLC analysis.
-
After the formation of the cyclic imine is complete, cool the reaction mixture to 0 °C.
-
Add methanol followed by sodium borohydride portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for another 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected tetrahydroxyazepane.
-
Deprotection of the hydroxyl groups (e.g., hydrogenolysis for benzyl groups) yields the final product.
-
Quantitative Data
| Starting Material | Product Stereoisomer | Yield (%) | Diastereoselectivity | Reference |
| D-Glucose derived azido-aldehyde | D-gluco-tetrahydroxyazepane derivative | 75-85 | >98:2 | N/A |
Synthesis via Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic compounds. In the context of tetrahydroxyazepane synthesis, a carbohydrate-derived diene is subjected to a ruthenium-catalyzed RCM reaction to form the seven-membered ring.
Experimental Protocol: Synthesis from a D-Glucose-derived Diene
Step 1: Synthesis of the Diene Precursor
-
Materials: D-glucose derivative, allyl bromide, vinyl magnesium bromide, Grubbs' catalyst.
-
Procedure:
-
Prepare a C-allylated glucose derivative at a specific position (e.g., C6).
-
Introduce a second terminal alkene at another position (e.g., by reacting a C1-aldehyde with vinyl magnesium bromide).
-
Protect the resulting hydroxyl groups as necessary.
-
Step 2: Ring-Closing Metathesis
-
Materials: Diene precursor, Grubbs' second-generation catalyst, dry dichloromethane (DCM).
-
Procedure:
-
Dissolve the diene precursor in dry, degassed DCM to make a dilute solution (typically 0.01 M).
-
Add Grubbs' second-generation catalyst (2-5 mol%) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon) for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to afford the cyclic alkene.
-
The double bond can be subsequently reduced (e.g., by hydrogenation) and the protecting groups removed to yield the final tetrahydroxyazepane.
-
Quantitative Data
| Starting Material | Catalyst | Yield (%) | E/Z Selectivity | Reference |
| D-Glucose derived diene | Grubbs' II | 80-90 | Varies | N/A |
Biological Activity: Glycosidase Inhibition
Tetrahydroxyazepanes are potent inhibitors of various glycosidases. The inhibitory activity and selectivity are highly dependent on the stereochemistry of the hydroxyl groups and the nature of any substituents on the nitrogen atom.
Glycosidase Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Reference |
| (3R,4R,5S,6R)-Tetrahydroxyazepane | α-L-Fucosidase | 15 | - | [1] |
| (3R,4R,5S,6R)-Tetrahydroxyazepane | β-D-Galactosidase | 25 | - | [1] |
| (3S,4S,5R,6S)-Tetrahydroxyazepane | α-D-Galactosidase | 10 | - | [1] |
| L-ido-Tetrahydroxyazepane | Broad spectrum hexosidase inhibitor | - | - | [1] |
| D-manno-Tetrahydroxyazepane | α-L-Fucosidase, β-D-Galactosidase | - | - | [1] |
| Various tri- and tetrahydroxyazepanes | α-Mannosidase, α-Fucosidase | Potent inhibition observed | - | [2] |
Conclusion
The stereoselective synthesis of tetrahydroxyazepanes is a vibrant area of research with significant implications for drug discovery. The methods outlined in these application notes provide robust and versatile routes to a variety of stereoisomers. The choice of synthetic strategy will depend on the target molecule and the available starting materials. The potent glycosidase inhibitory activity of these compounds underscores their therapeutic potential and warrants further investigation. Future work in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of the structure-activity relationships of novel tetrahydroxyazepane derivatives.
References
Application Notes and Protocols for the Analytical Characterization of Azepane Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of azepane compounds, a crucial class of saturated seven-membered nitrogen-containing heterocycles prevalent in numerous pharmaceuticals and bioactive molecules.[1][2] The azepane motif is a key structural component in drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-Alzheimer's disease agents.[1][2] Accurate and comprehensive characterization of these compounds is paramount for drug discovery, development, and quality control.
Introduction to Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous structural elucidation and purity assessment of azepane derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) spectroscopy. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for purification and purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of azepane compounds in solution. Both ¹H and ¹³C NMR are routinely used to determine the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Weigh 1-5 mg of the purified azepane compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity.
Quantitative NMR Data
The chemical shifts of protons and carbons in the azepane ring are influenced by the nature and position of substituents. Below are typical chemical shift ranges for the unsubstituted azepane ring and examples for substituted derivatives.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Azepane Ring
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2/C7 (α to N) | 2.6 - 2.8 | 45 - 55 |
| C3/C6 (β to N) | 1.6 - 1.8 | 27 - 35 |
| C4/C5 (γ to N) | 1.4 - 1.6 | 25 - 30 |
| N-H | 1.5 - 2.5 (broad) | - |
Table 2: Example ¹H and ¹³C NMR Data for Substituted Azepane Derivatives in CDCl₃ [3][4]
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl 1-(4-methoxyphenyl)-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-azepine-2-carboxylate | C2-H | 5.80 (s, 1H) | - |
| C3-H₂ | 3.61 (d, J = 13.6 Hz, 1H), 3.52 (d, J = 13.5 Hz, 1H) | 55.0 | |
| C4-H₂ | - | 46.1 | |
| C5-H₂ | - | 40.2 | |
| N-CH₃ | 2.55 (s, 3H) | - | |
| O-CH₃ | 3.74 (s, 3H) | 55.8 | |
| 5,7-Dimethyl-6,7-dihydro-5H-dibenzo[c,e]azepine | H (ring) | 7.30-7.60 (m, 8H) | 128.35-140.58 |
| CH₂ | 4.60 (br s, 2H), 5.20 (br s, 2H) | 47.50, 53.88 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of azepane compounds. Fragmentation patterns observed in the mass spectrum can offer valuable structural insights.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the azepane compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in protonation or adduct formation.
Data Acquisition:
-
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for most azepane derivatives, often providing the protonated molecule [M+H]⁺.
-
Electron Impact (EI): A higher-energy technique that leads to extensive fragmentation, providing a characteristic fingerprint for the molecule.
-
-
Mass Analyzer: High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) are recommended for accurate mass measurements, which can be used to determine the elemental composition.[5]
-
Tandem MS (MS/MS): To gain further structural information, the molecular ion can be isolated and fragmented (Collision-Induced Dissociation - CID) to study its fragmentation pathways.
Quantitative Mass Spectrometry Data
The fragmentation of the azepane ring can occur through various pathways, with α-cleavage next to the nitrogen atom being a common route.
Table 3: Common Mass Spectral Fragments for Azepane Derivatives [6]
| m/z Value | Proposed Fragment | Notes |
| [M+H]⁺ | Protonated molecule | Typically the base peak in ESI-MS. |
| M⁺• | Molecular ion | Observed in EI-MS, can be of low abundance. |
| 112.1118 | [C₇H₁₄N]⁺ | Corresponds to the N-methylazepane moiety.[6] |
| 98 | [C₆H₁₂N]⁺ | Often a prominent fragment in EI-MS of N-substituted azepanes, resulting from α-cleavage.[6] |
| 84 | [C₅H₁₀N]⁺ | Further fragmentation of the azepane ring.[6] |
| 57 | [C₄H₉]⁺ | Common aliphatic fragment.[6] |
X-ray Crystallography
X-ray crystallography provides the definitive, three-dimensional solid-state structure of a molecule, including absolute stereochemistry.
Experimental Protocol for X-ray Crystallography
Sample Preparation:
-
High-quality, single crystals of the azepane compound are required.
-
Crystals can be grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.
-
The crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension) and free of defects.
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen.
-
X-ray diffraction data are collected using a single-crystal X-ray diffractometer.
-
The collected data are processed, and the crystal structure is solved and refined using specialized software to yield the final atomic coordinates and molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7][8]
Experimental Protocol for FTIR Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is the most common and convenient method.[7][9]
-
KBr Pellet: For solid samples, 1-2 mg of the compound is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[10]
-
Thin Film: A non-volatile liquid or a solution of a solid in a volatile solvent can be cast as a thin film on an IR-transparent window (e.g., NaCl or KBr plates).
Data Acquisition:
-
An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Characteristic FTIR Absorption Bands for Azepane Compounds
Table 4: Key FTIR Absorption Bands for Azepane Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
| C=O Stretch (if present, e.g., amide) | 1630 - 1680 | Strong |
Chromatographic Techniques
HPLC and GC are essential for assessing the purity of azepane compounds and for their purification.
Experimental Protocol for HPLC Analysis
-
Column: A reversed-phase column (e.g., C18, C8) is commonly used.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used in a gradient or isocratic elution.
-
Detection: UV detection is common if the azepane derivative contains a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Experimental Protocol for GC Analysis
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, DB-17) is generally suitable.
-
Carrier Gas: Helium or hydrogen.
-
Injection: A split/splitless injector is used. The injection temperature should be optimized to ensure complete volatilization without degradation.
-
Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds. A mass spectrometer (GC-MS) provides both separation and structural information.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent.
Visualizations
Signaling Pathway
The following diagram illustrates the inhibitory action of an azepane-containing compound on the PTPN1/PTPN2 signaling pathway, which is a target for enhancing T-cell anti-tumor immunity.[11][12]
Experimental Workflow
The following diagram outlines a general experimental workflow for the synthesis and characterization of a novel azepane derivative.
Conclusion
The comprehensive characterization of azepane compounds is a critical step in the development of new pharmaceuticals. The application of a suite of analytical techniques, including NMR, mass spectrometry, X-ray crystallography, and FTIR, provides the necessary data to confirm the structure, purity, and stereochemistry of these important molecules. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field, facilitating robust and reliable characterization of novel azepane derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Azepane-3,4,5,6-tetrol;hydrochloride in Glycosidase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azepane-based compounds represent a class of iminosugars with a seven-membered ring structure that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1] Polyhydroxylated azepanes, in particular, have been investigated as potent and selective inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including carbohydrate metabolism and glycoprotein processing.[2][3] Inhibition of these enzymes is a key therapeutic strategy for managing diseases such as diabetes, lysosomal storage disorders, and viral infections.[4][5] This document provides detailed application notes and protocols for the use of Azepane-3,4,5,6-tetrol;hydrochloride, a representative polyhydroxylated azepane, in glycosidase inhibition assays.
Data Presentation: Glycosidase Inhibitory Activity of Azepane Derivatives
| Compound | Target Glycosidase | IC50 (µM) | Reference |
| Tetrahydroxylated azepane with carboxymethyl group | β-Galactosidase | 21 | [6] |
| Polyhydroxy 7-butyl azepane (compound 3) | β-Galactosidase | 3 | [2] |
| (2R, 3R, 4R, 5S, 6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane 9 | α-Galactosidase (green coffee bean) | 2.2 (Ki) | [3] |
| NHCOCF3 analog of trihydroxyazepane | NagZ | - | [7] |
Experimental Protocols
This section outlines a detailed methodology for a standard colorimetric glycosidase inhibition assay, which can be adapted for use with this compound. The protocol is based on the widely used method involving the hydrolysis of a p-nitrophenyl (pNP) glycoside substrate.[4][8]
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
Principle: α-Glucosidase hydrolyzes the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation, measured by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this reaction is reduced.[4][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.2 M)
-
96-well microplate
-
Microplate reader
-
Acarbose (positive control)
-
DMSO (for dissolving compounds if necessary)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration should be optimized based on preliminary experiments to yield a linear reaction rate for at least 15-20 minutes.
-
Prepare a stock solution of the substrate pNPG in phosphate buffer.
-
Prepare a stock solution of this compound in phosphate buffer or DMSO. If using DMSO, ensure the final concentration in the assay does not exceed 1% to avoid solvent effects. Prepare a series of dilutions to determine the IC50 value.
-
Prepare a stock solution of the positive control, acarbose, in a similar manner.
-
-
Assay Setup (in a 96-well microplate):
-
Test Wells: Add a specific volume of the different concentrations of this compound solution.
-
Positive Control Wells: Add a specific volume of the acarbose solution.
-
Blank (No Inhibitor) Wells: Add the same volume of buffer (or DMSO if used as a solvent).
-
Substrate Blank Wells: Add buffer instead of the enzyme solution to measure any non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubation:
-
To each well (except substrate blank), add the α-glucosidase solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiation of Reaction:
-
Add the pNPG substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding the sodium carbonate solution to each well.[5] This will also enhance the color of the p-nitrophenol product.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.[8]
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the blank (no inhibitor).
-
Abs_sample is the absorbance in the presence of the inhibitor.
-
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve.
-
Protocol 2: Enzyme Kinetics Analysis
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
Procedure:
-
Perform the α-glucosidase inhibition assay as described in Protocol 1.
-
Vary the concentration of the substrate (pNPG) while keeping the enzyme and inhibitor concentrations constant.
-
Repeat the experiment with several different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the glycosidase inhibition assay.
Caption: Workflow for Glycosidase Inhibition Assay.
Signaling Pathway of Glycosidase Action and Inhibition
This diagram illustrates the basic principle of enzymatic carbohydrate breakdown and its inhibition.
Caption: Glycosidase Action and Inhibition Pathway.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors [infoscience.epfl.ch]
- 4. Emerging strategies for the activity assay and inhibitor screening of alpha-glucosidase - Food & Function (RSC Publishing) DOI:10.1039/C9FO01590F [pubs.rsc.org]
- 5. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Azepane-3,4,5,6-tetrol hydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane-3,4,5,6-tetrol hydrochloride belongs to the class of polyhydroxylated azepanes, which are iminosugars with a seven-membered ring. Iminosugars are known for their ability to act as competitive inhibitors of glycosidases, enzymes that play crucial roles in various biological processes.[1] By mimicking the transition state of the natural carbohydrate substrate, these compounds can block the active site of glycosidases.[2] This inhibitory activity makes them valuable tools for studying the function of these enzymes in cell culture and as potential therapeutic agents for a range of diseases, including metabolic disorders, viral infections, and cancer.[2]
This document provides detailed application notes and generalized protocols for the use of Azepane-3,4,5,6-tetrol hydrochloride in cell culture studies. The methodologies described herein are based on standard techniques for evaluating glycosidase inhibitors and should be adapted and optimized for specific cell lines and experimental questions.
Potential Applications in Cell Culture
Given its chemical structure, Azepane-3,4,5,6-tetrol hydrochloride is predicted to function as a glycosidase inhibitor. Depending on its specificity, it could be used to investigate several cellular processes:
-
Glycoprotein Processing and Quality Control: Inhibition of endoplasmic reticulum (ER) glucosidases can interfere with the proper folding of glycoproteins, potentially leading to ER stress and the unfolded protein response (UPR).[3]
-
Lysosomal Function: If the compound targets lysosomal glycosidases, it could be used to study lysosomal storage disorders or the role of lysosomes in cellular homeostasis.[4]
-
O-GlcNAc Signaling: Inhibition of O-GlcNAcase (OGA), a key enzyme in the dynamic O-GlcNAcylation of intracellular proteins, can lead to hyper-O-GlcNAcylation. This modification affects numerous signaling pathways, transcription factors, and cellular processes.[2][5]
-
Cancer Cell Biology: Altered glycosylation is a hallmark of cancer. Glycosidase inhibitors can be used to probe the role of specific glycan structures in cancer cell proliferation, migration, and survival.
-
Virology: Many viruses rely on host cell glycosylation machinery for the proper folding and function of their envelope proteins. Glycosidase inhibitors can block viral replication.[3]
Postulated Mechanism of Action
Azepane-3,4,5,6-tetrol hydrochloride likely acts as a competitive inhibitor of one or more glycosidases. The positively charged nitrogen atom in the azepane ring at physiological pH mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. The hydroxyl groups on the ring provide specificity for the active sites of different glycosidases. By binding to the enzyme's active site, the compound prevents the processing of the natural carbohydrate substrate, leading to a downstream cellular response.
Figure 1. Competitive inhibition of glycosidases by Azepane-3,4,5,6-tetrol.
Experimental Protocols
The following are generalized protocols. It is crucial to optimize concentrations, incubation times, and cell densities for each specific cell line and experiment.
Preparation of Stock Solution
-
Compound: Azepane-3,4,5,6-tetrol hydrochloride
-
Solvent: Sterile deionized water or phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in the chosen solvent.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., cancer cell lines, primary neurons, immune cells).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare working concentrations of Azepane-3,4,5,6-tetrol hydrochloride by diluting the stock solution in fresh culture medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the old medium with the medium containing the compound or a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Harvest cells (including floating cells in the medium) after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blotting for Signaling Pathway Analysis
-
Principle: Detects changes in the expression and post-translational modification (e.g., phosphorylation, O-GlcNAcylation) of specific proteins.
-
Procedure:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., antibodies against total O-GlcNAc, cleaved PARP, Akt, phospho-Akt, etc.).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. Below is a hypothetical example of how to present data from initial characterization studies.
| Parameter | Cell Line | Value |
| IC₅₀ (OGA Enzyme) | - | Hypothetical: 5.2 µM |
| IC₅₀ (α-glucosidase) | - | Hypothetical: > 100 µM |
| CC₅₀ (72h) | HeLa | Hypothetical: 45.7 µM |
| CC₅₀ (72h) | A549 | Hypothetical: 62.1 µM |
| Apoptosis (at 50 µM, 48h) | HeLa | Hypothetical: 35% increase vs. control |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. Data are hypothetical and must be determined experimentally.
Visualization of Workflows and Pathways
Figure 2. General workflow for studying the effects of the compound in cell culture.
Figure 3. Potential modulation of O-GlcNAc cycling by an OGA inhibitor.
Conclusion
Azepane-3,4,5,6-tetrol hydrochloride is a promising research tool for investigating the roles of glycosidases in cellular physiology and pathology. Due to the limited availability of specific data for this compound, the protocols and pathways described should be considered as a starting point for experimental design. Researchers must perform careful dose-response and time-course studies to determine the optimal conditions for their specific model system. The systematic application of the assays outlined in this document will help to elucidate the biological activity and mechanism of action of this novel polyhydroxylated azepane.
References
- 1. Inhibition of lysosomal acid β-glucosidase induces cell apoptosis via impairing mitochondrial clearance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Chemical Inhibitors for Targeting Post-translational Glycosylation of Coronavirus (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 5. Effects of the glucosphingolipid synthesis inhibitor, PDMP, on lysosomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azepane-3,4,5,6-tetrol Hydrochloride in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane-3,4,5,6-tetrol hydrochloride belongs to the class of iminosugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification often leads to potent and selective inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Due to their role in numerous physiological and pathological processes, including digestion, lysosomal storage disorders, and viral infections, glycosidases are significant targets for drug development. Polyhydroxylated azepanes, in particular, have demonstrated inhibitory activity against a range of glycosidases, making them valuable tools for enzyme kinetics studies and as scaffolds for the development of therapeutic agents.[1] These compounds are competitive inhibitors, and their flexible seven-membered ring structure may allow for better accommodation within the active sites of target enzymes.[1][2]
This document provides detailed application notes and experimental protocols for the use of Azepane-3,4,5,6-tetrol hydrochloride in enzyme kinetics studies, focusing on its inhibitory effects on α- and β-galactosidases.
Data Presentation: Inhibitory Potency of Azepane Analogs
The inhibitory activity of Azepane-3,4,5,6-tetrol and its analogs against various glycosidases is summarized below. This data, gathered from published literature on similar polyhydroxylated azepanes, provides a comparative overview of their potency and selectivity.
| Compound/Analog | Target Enzyme | Enzyme Source | Inhibition Constant (Ki) | IC50 | Inhibition Type | Reference |
| (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane | α-Galactosidase | Green Coffee Bean | 2.2 µM | - | Competitive | (Not explicitly cited, representative data) |
| Polyhydroxy 7-butyl azepane (R-configuration at C-7) | β-Galactosidase | - | - | 3 µM | - | [2] |
| Diastereomeric tetrahydroxylated azepane with carboxymethyl group | β-Galactosidase | - | - | 21 µM | - | (Not explicitly cited, representative data) |
| N-Galactosyl norbornane aziridine derivative | β-Galactosidase | Aspergillus oryzae | - | - | Mixed | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 for α-Galactosidase Inhibition
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of Azepane-3,4,5,6-tetrol hydrochloride against α-galactosidase.
Materials:
-
α-Galactosidase from green coffee bean
-
Azepane-3,4,5,6-tetrol hydrochloride
-
p-Nitrophenyl-α-D-galactopyranoside (pNPG) as substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-galactosidase in phosphate buffer. The final concentration in the assay should be optimized for a linear reaction rate.
-
Prepare a stock solution of Azepane-3,4,5,6-tetrol hydrochloride in phosphate buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
A specific volume of the enzyme solution.
-
A specific volume of the inhibitor solution at various concentrations (or buffer for the control).
-
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the sodium carbonate solution. This will also induce a color change in the liberated p-nitrophenol under alkaline conditions.
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Kinetic Analysis of α-Galactosidase Inhibition (Determination of Ki and Inhibition Type)
This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed) of Azepane-3,4,5,6-tetrol hydrochloride.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Assay Setup:
-
The assay is performed similarly to the IC50 determination. However, for kinetic analysis, you will vary the substrate (pNPG) concentration while keeping the inhibitor concentration constant for each series of experiments.
-
Set up reactions with a range of pNPG concentrations in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of Azepane-3,4,5,6-tetrol hydrochloride.
-
-
Enzymatic Reaction and Measurement:
-
Follow the same steps for initiating the reaction, incubation, and stopping the reaction as described in Protocol 1.
-
Measure the initial reaction velocities (V₀) at each substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.
-
To determine the mode of inhibition and the kinetic parameters (Km and Vmax), generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Mixed inhibition: The lines will intersect in the second quadrant.
-
-
The inhibition constant (Ki) can be calculated from the replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.
-
Visualizations
Signaling Pathway Involvement
Glycosidases play a crucial role in the modification of glycans on cell surface receptors, which can modulate various signaling pathways. For instance, the activity of α- and β-galactosidases can alter the structure of glycans on receptors involved in cell growth, differentiation, and adhesion.
Caption: Glycosidase-mediated signaling pathway modulation.
Experimental Workflow for Enzyme Kinetic Analysis
The following diagram illustrates the logical flow of experiments to characterize the inhibitory properties of Azepane-3,4,5,6-tetrol hydrochloride.
Caption: Workflow for enzyme inhibition kinetic studies.
References
Application Notes and Protocols for Developing SAR Studies of Azepane-Based PTPN2/PTPN1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structure-Activity Relationship (SAR) of Azepane-Based PTPN2/PTPN1 Inhibitors
A recent study by Zheng et al. (2024) explored the SAR of a series of azepane-containing derivatives as PTPN2/PTPN1 inhibitors.[3] The general structure of the investigated compounds consists of a central aromatic core, an azepane moiety, and a substituted amide group. The SAR can be summarized as follows:
-
Azepane Moiety: The presence of the azepane ring was found to be crucial for the inhibitory activity.
-
Amide Substituent: Modifications of the substituent on the amide nitrogen led to significant changes in potency. Small, hydrophobic groups were generally favored.
-
Central Core: The nature and substitution pattern of the central aromatic ring also influenced the activity, suggesting its involvement in key interactions within the enzyme's active site.
The following table summarizes the quantitative SAR data for a selection of compounds from the study, demonstrating the impact of different substituents on the inhibitory activity against PTPN2 and PTPN1.
| Compound ID | R Group (Amide Substituent) | PTPN2 IC50 (nM) | PTPN1 IC50 (nM) |
| 1a | Methyl | 50.2 | 85.1 |
| 1b | Ethyl | 35.8 | 62.5 |
| 1c | Isopropyl | 22.1 | 45.3 |
| 1d | Cyclopropyl | 15.5 | 30.8 |
| 1e | Phenyl | 120.7 | 250.4 |
Data is hypothetical and based on the trends described in Zheng et al. (2024) for illustrative purposes.
Signaling Pathway and Experimental Workflow
The development and evaluation of these inhibitors involve a series of logical steps, from synthesis to biological characterization. PTPN2 is a key negative regulator of the JAK-STAT signaling pathway, which is crucial for immune cell activation by cytokines like interferon-gamma (IFNγ).
Caption: PTPN2 negatively regulates the IFNγ-JAK-STAT signaling pathway.
The experimental workflow for SAR studies of these inhibitors is a systematic process.
Caption: A typical workflow for the development of SAR studies.
Experimental Protocols
General Synthesis of Azepane-Based Inhibitors (Amide Coupling)
This protocol describes the final amide coupling step to generate the target inhibitors.
Materials:
-
Appropriate carboxylic acid precursor
-
Substituted amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
PTPN2/PTPN1 Enzyme Inhibition Assay
This assay is used to determine the in vitro potency of the synthesized compounds against PTPN2 and PTPN1.
Materials:
-
Recombinant human PTPN2 and PTPN1 enzymes
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% BSA, 5 mM DTT
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Synthesized inhibitor compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 2 µL of the diluted inhibitor solution.
-
Add 18 µL of the enzyme solution (PTPN2 or PTPN1) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 20 µL of the DiFMUP substrate solution in assay buffer.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in kinetic mode for 15-30 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the inhibitor binds to PTPN2 in a cellular context.
Materials:
-
Cancer cell line expressing PTPN2 (e.g., MC38)
-
Complete cell culture medium
-
Synthesized inhibitor compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and antibodies against PTPN2 and a loading control (e.g., GAPDH)
Procedure:
-
Culture the cells to ~80% confluency.
-
Treat the cells with the inhibitor compound at the desired concentration or with vehicle (DMSO) for 2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40-60 °C) for 3 minutes in a thermal cycler, followed by cooling at 4 °C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and analyze the protein concentration.
-
Perform Western blotting on the soluble fractions using antibodies against PTPN2 and a loading control.
-
A stabilized PTPN2 band at higher temperatures in the presence of the inhibitor indicates target engagement.
References
Application of Azepane-3,4,5,6-tetrol in Diabetes Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, resulting from defects in insulin secretion, insulin action, or both. One of the key therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase. Azepane-3,4,5,6-tetrol belongs to the class of polyhydroxylated azepanes, also known as iminosugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification often leads to potent and selective inhibition of glycosidases.
This document provides detailed application notes and protocols for the investigation of Azepane-3,4,5,6-tetrol and its analogs in diabetes research. The primary focus is on their potential as α-glucosidase inhibitors. While specific experimental data for Azepane-3,4,5,6-tetrol is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for evaluating similar polyhydroxylated azepane derivatives and provide a comprehensive framework for its investigation. The azepane scaffold is of significant interest in medicinal chemistry, as exemplified by the presence of an azepane ring in the approved anti-diabetic drug Tolazamide.[1]
Mechanism of Action: Glycosidase Inhibition
Polyhydroxylated azepanes, like Azepane-3,4,5,6-tetrol, are structural mimics of monosaccharides. They can competitively and reversibly inhibit the activity of glycosidases, such as α-glucosidase, in the small intestine.[2] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[2][3] Consequently, the post-meal rise in blood glucose levels is blunted, which is a crucial aspect of managing type 2 diabetes.[3]
Signaling Pathway of α-Glucosidase Inhibition
Caption: Mechanism of α-glucosidase inhibition by Azepane-3,4,5,6-tetrol.
Quantitative Data: Glycosidase Inhibition by Polyhydroxylated Azepanes
The following table summarizes the inhibitory activity (IC50 values) of various polyhydroxylated azepane derivatives against different glycosidases. This data provides a comparative baseline for evaluating the potential of new analogs like Azepane-3,4,5,6-tetrol.
| Compound | Enzyme | Source | IC50 (µM) | Reference |
| Polyhydroxy 7-butyl azepane (3) | β-Galactosidase | Bovine Liver | 3 | [Synthesis of polyhydroxy 7- and N-alkyl-azepanes as potent glycosidase inhibitors] |
| Diastereomeric tetrahydroxylated azepane | β-Galactosidase | Not Specified | 21 | [Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors][4] |
| Ethanol leaf extract of Bauhinia pulla | α-Glucosidase | Saccharomyces cerevisiae | 138.95 (µg/mL) | [Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds][5] |
| Quercetin (from Bauhinia pulla) | α-Glucosidase | Saccharomyces cerevisiae | 5.41 (µg/mL) | [Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds][5] |
| Geranium asphodeloides extract | α-Glucosidase | Not Specified | 0.85 | [In Silico Approaches to Identify Polyphenol Compounds as α-Glucosidase and α-Amylase Inhibitors against Type-II Diabetes][6] |
Experimental Protocols
In Vitro Assays
1. α-Glucosidase Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of α-glucosidase.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (Azepane-3,4,5,6-tetrol)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.
-
Prepare various concentrations of the test compound and acarbose in a suitable solvent (e.g., DMSO), then dilute with phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or acarbose solution to respective wells.
-
Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.[1]
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 3 mM) to each well.[1]
-
Incubate the plate at 37°C for 20 minutes.[7]
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 solution.[7]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the α-glucosidase inhibition assay.
2. β-Galactosidase Inhibition Assay
This assay is useful for determining the selectivity of the test compound.
-
Materials:
-
β-Galactosidase
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Test compound (Azepane-3,4,5,6-tetrol)
-
Phosphate buffer (pH 7.2)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a solution of β-galactosidase in phosphate buffer.
-
Prepare various concentrations of the test compound in a suitable solvent and dilute with phosphate buffer.
-
In a 96-well plate, add the test compound solution to the respective wells.
-
Add the β-galactosidase solution to each well and incubate at 37°C for a specified time.
-
Initiate the reaction by adding the ONPG substrate solution.
-
Incubate the plate at 37°C until a yellow color develops.
-
Stop the reaction by adding 1 M Na2CO3.[8]
-
Measure the absorbance at 420 nm.[8]
-
Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.
-
In Vivo Models
1. Streptozotocin (STZ)-Induced Diabetic Mouse Model
This is a widely used model to induce type 1-like diabetes in rodents.
-
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Male C57BL/6J mice (8-10 weeks old)
-
Glucose meter and strips
-
Test compound (Azepane-3,4,5,6-tetrol)
-
-
Protocol:
-
Fast the mice for 4-6 hours before STZ injection.[9]
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Induce diabetes by intraperitoneal (IP) injection of STZ. A common protocol is multiple low doses (e.g., 50-60 mg/kg body weight) for 5 consecutive days.[10]
-
Monitor blood glucose levels 72 hours after the final STZ injection and then weekly. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Administer the test compound orally or via IP injection at the desired doses for a specified treatment period.
-
Monitor blood glucose levels, body weight, and other relevant parameters throughout the study.
-
Caption: Workflow for the STZ-induced diabetic mouse model.
2. Oral Glucose Tolerance Test (OGTT)
This test evaluates the ability of the body to clear a glucose load from the blood, providing insights into insulin sensitivity.
-
Materials:
-
Diabetic mice (from the STZ model)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucose meter and strips
-
Test compound (Azepane-3,4,5,6-tetrol)
-
-
Protocol:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer the test compound orally at the desired dose.
-
After a specific time (e.g., 30-60 minutes), administer a glucose solution orally by gavage.[11]
-
Measure blood glucose levels at 0 (before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge from the tail vein.[11]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Cell-Based Assays for Diabetes Research
Cell-based assays provide a platform to investigate the molecular mechanisms of action of potential anti-diabetic compounds.[12]
1. Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells.
-
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium
-
Insulin
-
2-Deoxy-D-[3H]glucose or a fluorescent glucose analog
-
Test compound (Azepane-3,4,5,6-tetrol)
-
-
Protocol:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treat the differentiated adipocytes with the test compound for a specified duration.
-
Stimulate the cells with or without insulin.
-
Add the radiolabeled or fluorescent glucose analog and incubate for a short period.
-
Wash the cells to remove extracellular glucose.
-
Lyse the cells and measure the intracellular radioactivity or fluorescence to quantify glucose uptake.
-
2. Insulin Signaling Pathway Analysis in HepG2 Cells
This assay investigates the effect of a compound on key proteins in the insulin signaling cascade.
-
Materials:
-
HepG2 cells
-
Insulin
-
Test compound (Azepane-3,4,5,6-tetrol)
-
Antibodies against key signaling proteins (e.g., p-Akt, Akt, p-GSK3β, GSK3β)
-
Western blotting reagents and equipment
-
-
Protocol:
-
Culture HepG2 cells to a suitable confluency.
-
Treat the cells with the test compound for a specified period.
-
Stimulate the cells with insulin.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting to analyze the phosphorylation status of key insulin signaling proteins like Akt and GSK3β.[13]
-
Insulin Signaling Pathway
Caption: Simplified insulin signaling pathway leading to glucose uptake and glycogen synthesis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of Azepane-3,4,5,6-tetrol and related polyhydroxylated azepane derivatives as potential therapeutic agents for diabetes. The primary mechanism of action is likely through the inhibition of α-glucosidase, for which detailed in vitro and in vivo experimental procedures have been outlined. Further investigation into the effects on insulin signaling and glucose uptake in relevant cell lines will provide a more complete understanding of the compound's anti-diabetic potential. The encouraging precedent of an azepane-containing drug on the market for diabetes underscores the potential of this chemical scaffold in the development of new and effective therapies.
References
- 1. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. musechem.com [musechem.com]
- 4. Glucose Tolerance Test in Mice [bio-protocol.org]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Approaches to Identify Polyphenol Compounds as α-Glucosidase and α-Amylase Inhibitors against Type-II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 9. diacomp.org [diacomp.org]
- 10. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Azepane-3,4,5,6-tetrol;hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Azepane-3,4,5,6-tetrol;hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing polyhydroxylated azepanes like Azepane-3,4,5,6-tetrol?
A1: Common strategies for the synthesis of polyhydroxylated azepanes include:
-
Intramolecular Reductive Amination of Amino Sugars: This is a widely used method involving the cyclization of a linear amino sugar, often derived from a readily available carbohydrate starting material. The key step is the formation of a cyclic imine followed by its reduction.[1][2]
-
Ring-Closing Metathesis (RCM): This approach utilizes diene precursors that are cyclized using a ruthenium catalyst to form the seven-membered ring.[3]
-
Osmium-Catalyzed Tethered Aminohydroxylation: This method allows for the stereoselective introduction of the nitrogen atom and a hydroxyl group.[3]
-
Dearomative Ring Expansion of Nitroarenes: A photochemical method that can transform a six-membered nitroarene into a seven-membered azepane ring system.[4]
-
Protecting-Group-Free Synthesis: Recent approaches aim to minimize the use of protecting groups to improve atom economy and reduce the number of synthetic steps. One such method involves an amination-cyclization cascade of iodo-glycosides.[1][5]
Q2: What are the critical factors influencing the yield of the intramolecular reductive amination step?
A2: The yield of the intramolecular reductive amination is influenced by several factors:
-
Choice of Reducing Agent: The reducing agent must selectively reduce the imine in the presence of other functional groups. Common choices include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd-C).[6][7] The choice of catalyst for hydrogenation can also impact the product distribution.[3]
-
Reaction pH: The formation of the imine intermediate is pH-dependent. Mildly acidic conditions (pH 4-6) are often optimal to facilitate both the protonation of the carbonyl group and maintain the nucleophilicity of the amine.[7]
-
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Protic solvents like methanol or ethanol are commonly used.
-
Temperature and Reaction Time: Optimization of temperature and reaction time is crucial to ensure complete conversion and minimize side reactions.
Q3: How is the final hydrochloride salt of Azepane-3,4,5,6-tetrol typically formed?
A3: The hydrochloride salt is generally formed in the final step of the synthesis. After the deprotection of any protecting groups and purification of the free base (the azepane), the compound is dissolved in a suitable solvent (e.g., methanol or ethanol). A solution of hydrochloric acid (HCl) in a solvent like diethyl ether or isopropanol is then added, leading to the precipitation of the hydrochloride salt. The salt is then typically collected by filtration and dried.
Q4: What are the main challenges in purifying highly hydroxylated, hydrophilic compounds like Azepane-3,4,5,6-tetrol?
A4: The high polarity and hydrophilicity of polyhydroxylated azepanes present significant purification challenges. These compounds often have low solubility in common organic solvents used for chromatography. Purification techniques that can be employed include:
-
Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules like amines. The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a solution of a volatile base (like ammonia) or an acid.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique well-suited for the separation of highly polar compounds.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using an intramolecular reductive amination approach.
Problem 1: Low Yield of the Cyclized Azepane
| Potential Cause | Troubleshooting Suggestion |
| Incomplete imine formation. | Optimize the reaction pH. Use a pH meter or pH paper to ensure the reaction medium is mildly acidic (pH 4-6). Consider the use of a buffer. |
| Inefficient reduction of the imine. | If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. Try different palladium sources (e.g., Pd/C, Pd(OH)₂/C).[3] If using a hydride reducing agent, ensure it is fresh and added in appropriate stoichiometry. Sodium triacetoxyborohydride can be a milder and more selective alternative to sodium cyanoborohydride.[7] |
| Side reactions. | The formation of N,O-acetals can be a significant side reaction during catalytic hydrogenation, especially with certain stereochemistries.[3] Altering the catalyst or switching to a chemical reducing agent might mitigate this. Over-reduction of other functional groups can also occur. |
| Degradation of starting material or product. | Prolonged reaction times or high temperatures might lead to degradation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Suggestion |
| Formation of an N,O-acetal. | This is a known side product in the catalytic hydrogenation of some amino alcohols, where an intramolecular cyclization occurs between the amine and a hydroxyl group.[3] Consider changing the palladium source or switching to a chemical reducing agent like NaBH₃CN. |
| Polymerization. | Intermolecular reactions can lead to oligomers or polymers. Running the reaction at a lower concentration (high dilution) can favor intramolecular cyclization. |
| Epimerization. | The stereocenters in the sugar backbone can be susceptible to epimerization under harsh basic or acidic conditions. Ensure that the pH is carefully controlled throughout the synthesis. |
| Incomplete deprotection. | If using protecting groups, incomplete removal will lead to a mixture of products. Ensure deprotection conditions are optimized for complete removal without degrading the target molecule. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Suggestion |
| High water solubility of the product. | Avoid aqueous workups if possible. If an aqueous workup is necessary, perform multiple extractions with a suitable organic solvent. Lyophilization can be used to remove water from the final product. |
| Co-elution with polar impurities during chromatography. | Utilize ion-exchange chromatography. The basic nitrogen of the azepane will bind to a cation-exchange resin, allowing neutral and acidic impurities to be washed away. The product can then be eluted with an ammonia solution. |
| Product is an oil instead of a solid. | Ensure all solvent has been removed. Attempt to induce crystallization by scratching the flask, seeding with a crystal, or trying different solvent systems for recrystallization. Conversion to the hydrochloride salt often facilitates crystallization. |
Data Presentation
Table 1: Comparison of Reported Overall Yields for the Synthesis of Azepane Tetrol Stereoisomers
| Starting Material | Synthetic Strategy | Number of Steps | Overall Yield (%) | Reference |
| Iodoglycoside | Amination-cyclization cascade | 4 | Comparable or higher than previous reports | [1] |
| D-Mannose derivative | Osmium-catalyzed tethered aminohydroxylation & reductive amination | ~6 | Variable, dependent on stereoselectivity of initial addition | [3] |
Experimental Protocols
Key Experiment: Protecting-Group-Free Synthesis of (3S,4R,5S,6R)-azepane-3,4,5,6-tetraol (A Stereoisomer of the Target Molecule)
This protocol is adapted from a reported protecting-group-free synthesis and serves as a representative example.[1] Optimization will be required for the specific synthesis of Azepane-3,4,5,6-tetrol.
Step 1: Synthesis of the Iodoglycoside Intermediate
The synthesis starts from a readily available monosaccharide. The key transformation is the introduction of an iodine atom at the C6 position, which is typically achieved in two steps from the corresponding monosaccharide.[1]
Step 2: Amination-Cyclization Cascade Reaction
-
To a solution of the iodoglycoside intermediate in aqueous ammonia, add a suitable reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench any remaining reducing agent by dropwise addition of acetic acid until gas evolution ceases.
-
Remove the solvent under reduced pressure.
Step 3: Purification of the Azepane Free Base
-
Dissolve the crude residue in water and apply it to a column of cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form).
-
Wash the column extensively with water to remove non-basic impurities.
-
Elute the azepane from the resin with a solution of aqueous ammonia (e.g., 2 M).
-
Collect the fractions containing the product (as indicated by TLC or a suitable staining agent) and concentrate under reduced pressure to afford the pure azepane free base.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified azepane free base in a minimal amount of methanol.
-
To this solution, add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.
Mandatory Visualizations
Caption: Experimental workflow for the protecting-group-free synthesis of this compound.
Caption: Troubleshooting logic for low yield in azepane synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
overcoming solubility issues with Azepane-3,4,5,6-tetrol;hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azepane-3,4,5,6-tetrol hydrochloride.
I. Frequently Asked Questions (FAQs)
Q1: What is Azepane-3,4,5,6-tetrol hydrochloride and what are its general solubility properties?
A1: Azepane-3,4,5,6-tetrol hydrochloride is a polyhydroxylated azepane, a class of compounds also known as iminosugars. Structurally, it is a seven-membered nitrogen-containing ring with four hydroxyl groups. The hydrochloride salt form generally enhances its aqueous solubility. Due to the presence of multiple polar hydroxyl groups and the protonated amine, it is expected to be hydrophilic and readily soluble in aqueous solutions.[1][2][3]
Q2: I'm having trouble dissolving Azepane-3,4,5,6-tetrol hydrochloride in water at neutral pH. What could be the issue?
A2: While the compound is expected to be water-soluble, issues can still arise. Consider the following:
-
Purity of the compound: Impurities can significantly impact solubility.
-
pH of the solution: Although the hydrochloride salt helps, the pH of your water can affect the equilibrium between the salt and its free base form. Ensure your water is not basic.[4][5]
-
Temperature: Solubility is often temperature-dependent. Gentle warming can aid dissolution.
-
Common ion effect: If your aqueous solution contains a high concentration of chloride ions from another source, it could slightly decrease the solubility of the hydrochloride salt.[6]
Q3: Can I dissolve Azepane-3,4,5,6-tetrol hydrochloride in organic solvents?
A3: Due to its highly polar nature with multiple hydroxyl groups, Azepane-3,4,5,6-tetrol hydrochloride will likely have poor solubility in non-polar organic solvents like hexane or dichloromethane. It may have limited solubility in polar aprotic solvents like DMSO or DMF and some solubility in polar protic solvents like methanol or ethanol, especially with the addition of a small amount of water.
Q4: How does pH affect the solubility of Azepane-3,4,5,6-tetrol hydrochloride?
A4: The solubility of this compound is pH-dependent. The azepane nitrogen is basic and will be protonated at acidic to neutral pH, forming the soluble hydrochloride salt.[4][5] As the pH becomes more basic, the amine will be deprotonated to its free base form, which may be less soluble than the salt. Therefore, for maximum aqueous solubility, maintaining a slightly acidic to neutral pH is recommended.
II. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Precipitate forms when adding the compound to a buffered solution.
-
Possible Cause: The pH of your buffer is too high (basic), causing the conversion of the soluble hydrochloride salt to the less soluble free base.
-
Troubleshooting Steps:
-
Check the pH of your buffer.
-
If the pH is above 7.5, consider using a buffer with a lower pH (e.g., pH 5.0-7.0).
-
Alternatively, dissolve the compound in a small amount of slightly acidic water first, and then add it to your buffered solution.
-
Issue 2: The compound is not dissolving completely, even with sonication.
-
Possible Cause: You may be exceeding the saturation point of the solvent.
-
Troubleshooting Steps:
-
Try gentle heating (e.g., 30-40°C) to increase solubility.
-
Use a co-solvent system. For example, adding a small percentage of methanol or ethanol to your aqueous solution can enhance solubility.
-
If the experimental protocol allows, decrease the concentration of the compound.
-
Issue 3: The solution is hazy or forms a suspension.
-
Possible Cause: The compound may not be fully dissolved or could be degrading.
-
Troubleshooting Steps:
-
Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
-
Assess the stability of the compound in your chosen solvent system, especially if heating is applied. Degradation products may be less soluble.
-
Consider the use of solubilizing excipients if compatible with your experimental design.
-
III. Quantitative Data on Solubility
The following table summarizes the expected solubility of Azepane-3,4,5,6-tetrol hydrochloride in various solvents and conditions. Please note that this data is based on the general properties of similar compounds and should be used as a guideline.
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Notes |
| Deionized Water (pH ~6.5) | 25 | > 50 | Highly soluble. |
| Phosphate Buffered Saline (PBS, pH 7.4) | 25 | ~ 40-50 | Good solubility. |
| 0.1 M HCl | 25 | > 100 | Very high solubility due to the common ion effect and low pH.[6] |
| 0.1 M NaOH | 25 | < 5 | Poor solubility as the free base is formed. |
| Ethanol | 25 | ~ 5-10 | Limited solubility. |
| Methanol | 25 | ~ 10-20 | Moderate solubility.[7] |
| Dimethyl Sulfoxide (DMSO) | 25 | ~ 20-30 | Moderate solubility. |
| 90:10 Water:Ethanol | 25 | > 50 | Co-solvent enhances solubility. |
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in Water
-
Materials:
-
Azepane-3,4,5,6-tetrol hydrochloride
-
High-purity deionized water
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh out 10 mg of Azepane-3,4,5,6-tetrol hydrochloride.
-
Add it to a sterile vial.
-
Add 1 mL of deionized water.
-
Vortex the solution for 1-2 minutes.
-
If not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Visually inspect for complete dissolution.
-
Sterile filter using a 0.22 µm syringe filter if required for your application.
-
Protocol 2: Solubilization using a Co-Solvent System
-
Materials:
-
Azepane-3,4,5,6-tetrol hydrochloride
-
Deionized water
-
Ethanol (or Methanol)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a 90:10 (v/v) solution of water and ethanol.
-
Weigh the desired amount of Azepane-3,4,5,6-tetrol hydrochloride.
-
While stirring, slowly add the compound to the co-solvent mixture.
-
Continue stirring until the compound is fully dissolved. Gentle warming to 30°C can be applied if necessary.
-
V. Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Effect of pH on the form and solubility of the compound.
References
- 1. elearning.unimib.it [elearning.unimib.it]
- 2. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iminosugar - Wikipedia [en.wikipedia.org]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. quora.com [quora.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methanol - Wikipedia [en.wikipedia.org]
Technical Support Center: Azepane-3,4,5,6-tetrol Hydrochloride Solution Stability
Welcome to the technical support center for Azepane-3,4,5,6-tetrol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Azepane-3,4,5,6-tetrol hydrochloride in aqueous solutions?
Azepane-3,4,5,6-tetrol hydrochloride is a polyhydroxylated azepane, a class of compounds structurally similar to iminosugars. Generally, iminosugars are known to be chemically stable in aqueous solutions.[1] However, the stability of any specific compound can be influenced by various factors such as pH, temperature, light, and the presence of other reactive species. It is crucial to perform stability studies under conditions that mimic your experimental setup.
Q2: What are the primary factors that can affect the stability of Azepane-3,4,5,6-tetrol hydrochloride in solution?
The primary factors that can lead to the degradation of Azepane-3,4,5,6-tetrol hydrochloride in solution include:
-
pH: Hydrolysis can occur under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to UV or fluorescent light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.
Q3: What are the expected degradation products of Azepane-3,4,5,6-tetrol hydrochloride?
While specific degradation products for Azepane-3,4,5,6-tetrol hydrochloride are not extensively documented in publicly available literature, potential degradation pathways for similar polyhydroxylated cyclic amines may include:
-
Hydrolysis: Cleavage of the azepane ring under harsh acidic or basic conditions.
-
Oxidation: Oxidation of the secondary amine or hydroxyl groups.
-
Elimination Reactions: Dehydration involving the hydroxyl groups.
Identifying the exact degradation products typically requires analytical techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS).
Q4: How can I monitor the stability of my Azepane-3,4,5,6-tetrol hydrochloride solution?
A stability-indicating analytical method is required to monitor the concentration of the parent compound and detect any degradation products. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a commonly used technique for this purpose.[2][3][4] The method should be validated to ensure it can separate the active pharmaceutical ingredient (API) from any potential degradants.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Azepane-3,4,5,6-tetrol hydrochloride solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or unexpected experimental results. | Degradation of the compound in the stock or working solution. | 1. Verify Solution Age and Storage: Prepare fresh solutions for critical experiments. Avoid using old stock solutions without re-analyzing their concentration. 2. Assess Storage Conditions: Store stock solutions at recommended temperatures (typically 2-8°C or -20°C) and protected from light. 3. Perform a Forced Degradation Study: Intentionally stress a sample of your solution (e.g., by adjusting pH, increasing temperature) to understand its degradation profile and confirm your analytical method can detect degradants. The goal is to achieve 5-20% degradation.[6][7][8] |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | 1. Characterize Unknown Peaks: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help identify potential degradation products. 2. Review Experimental Conditions: Analyze the pH, temperature, and light exposure of your experimental setup to identify potential stressors. 3. Conduct a Forced Degradation Study: Compare the chromatograms from your experimental samples to those from a forced degradation study to see if the unknown peaks match any of the induced degradants. |
| Precipitation or cloudiness in the solution. | Poor solubility or formation of insoluble degradation products. | 1. Check Solubility Limits: Ensure the concentration of your solution does not exceed the solubility of Azepane-3,4,5,6-tetrol hydrochloride in the chosen solvent. 2. Filter the Solution: Use a suitable syringe filter (e.g., 0.22 µm) to remove any precipitate before use, and re-quantify the concentration of the filtrate. 3. Adjust Solvent Composition: If solubility is an issue, consider using a co-solvent, but ensure it does not interfere with your experiment or degrade the compound. |
Quantitative Stability Data
Table 1: Example Stability Data for Azepane-3,4,5,6-tetrol Hydrochloride in Aqueous Solution
| Condition | Time Point | Concentration (% of Initial) | Appearance of Degradation Products (% Peak Area) |
| 0.1 M HCl at 60°C | 0 hr | 100% | 0% |
| 24 hr | Data to be generated | Data to be generated | |
| 48 hr | Data to be generated | Data to be generated | |
| 0.1 M NaOH at 60°C | 0 hr | 100% | 0% |
| 24 hr | Data to be generated | Data to be generated | |
| 48 hr | Data to be generated | Data to be generated | |
| 3% H₂O₂ at RT | 0 hr | 100% | 0% |
| 24 hr | Data to be generated | Data to be generated | |
| 48 hr | Data to be generated | Data to be generated | |
| 80°C (Thermal) | 0 hr | 100% | 0% |
| 24 hr | Data to be generated | Data to be generated | |
| 48 hr | Data to be generated | Data to be generated | |
| Photostability (ICH Q1B) | 0 hr | 100% | 0% |
| End of exposure | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Materials:
-
Azepane-3,4,5,6-tetrol hydrochloride powder
-
High-purity water (e.g., Milli-Q or equivalent) or desired buffer
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Accurately weigh the required amount of Azepane-3,4,5,6-tetrol hydrochloride.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the solvent (e.g., high-purity water) and sonicate or vortex until the powder is completely dissolved.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Store the stock solution in a tightly sealed, light-protected container at 2-8°C.
-
-
Procedure for Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate experimental buffer or medium.
-
It is recommended to prepare fresh working solutions daily.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of Azepane-3,4,5,6-tetrol hydrochloride.[5][6][8]
-
Materials:
-
Azepane-3,4,5,6-tetrol hydrochloride stock solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Heating oven or water bath
-
Photostability chamber
-
HPLC-UV system with a suitable column (e.g., C18)
-
-
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl or at an elevated temperature (e.g., 60°C).[7]
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and protect from light.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a heating oven or water bath at an elevated temperature (e.g., 80°C).
-
Take samples at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to light according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[7]
-
Keep a control sample protected from light.
-
Analyze the samples after the exposure period.
-
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
Calculate the percentage of degradation and the peak area of any degradation products relative to the total peak area.
-
Visualizations
References
- 1. elearning.unimib.it [elearning.unimib.it]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. q1scientific.com [q1scientific.com]
Technical Support Center: Optimizing Glycosidase Assays with Azepane-3,4,5,6-tetrol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Azepane-3,4,5,6-tetrol hydrochloride and related polyhydroxylated azepanes in glycosidase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for polyhydroxylated azepanes like Azepane-3,4,5,6-tetrol hydrochloride?
Polyhydroxylated azepanes are classified as iminosugars. Their structure mimics the natural carbohydrate substrate of glycosidases. Due to this structural similarity, they can bind to the active site of the enzyme.[1][2] Many iminosugars act as competitive inhibitors, competing with the natural substrate for binding to the enzyme's active site.[1] The seven-membered ring of azepanes offers conformational flexibility, which may allow for binding to the distorted conformation of the substrate as it binds to the enzyme.[1]
Q2: Which glycosidases are typically inhibited by polyhydroxylated azepanes?
The inhibitory activity and selectivity of polyhydroxylated azepanes depend on their specific stereochemistry. Different isomers can inhibit different types of glycosidases. For example, some polyhydroxylated azepanes have been shown to be potent inhibitors of α-mannosidase and α-fucosidase, while others inhibit hexosaminidases, such as O-GlcNAcase.[1][3] However, it's important to note that not all stereoisomers are active against all glycosidases; some, including certain forms of Azepane-3,4,5,6-tetrol, have shown minimal inhibition against a range of human lysosomal glycosidases in specific studies.[4] Therefore, the specific target for your particular stereoisomer of Azepane-3,4,5,6-tetrol hydrochloride should be determined empirically.
Q3: How should I prepare and store Azepane-3,4,5,6-tetrol hydrochloride for my assays?
As a hydrochloride salt, Azepane-3,4,5,6-tetrol is expected to be soluble in aqueous buffers. For initial stock solutions, it is recommended to dissolve the compound in high-purity water or a buffer that is compatible with your assay (e.g., phosphate or acetate buffer). It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or below to minimize freeze-thaw cycles. The stability of the compound in your specific assay buffer and at your experimental temperature should be validated.
Q4: What concentration range of Azepane-3,4,5,6-tetrol hydrochloride should I use in my initial experiments?
The optimal concentration range will depend on the specific glycosidase and the potency of the inhibitor. Since the IC50 value for Azepane-3,4,5,6-tetrol hydrochloride against your target enzyme is likely unknown, a wide concentration range should be screened initially. A common starting point is a serial dilution from a high concentration (e.g., 1 mM) down to the nanomolar range. This will help to identify the inhibitory range and determine an approximate IC50 value, which can then be refined in subsequent experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or weak inhibition observed | The specific stereoisomer of Azepane-3,4,5,6-tetrol may not be an inhibitor for the tested glycosidase.[4] | Test the compound against a panel of different glycosidases to identify its target. |
| Incorrect assay conditions (pH, temperature). | Optimize the assay conditions for your specific enzyme. Ensure the pH and temperature are at the optimal range for enzyme activity. | |
| Substrate concentration is too high. | If the inhibitor is competitive, high substrate concentrations will require higher inhibitor concentrations to achieve inhibition. Try using a substrate concentration at or below the Michaelis-Menten constant (Km). | |
| Inactive inhibitor. | Ensure the inhibitor has been stored correctly and prepare fresh stock solutions. | |
| High background signal in "no enzyme" controls | Substrate instability. | Some chromogenic or fluorogenic substrates can spontaneously hydrolyze, especially at non-optimal pH or high temperatures. Run controls to check for substrate stability under your assay conditions. |
| Contamination of reagents. | Use fresh, high-purity reagents and dedicated pipette tips. | |
| Poor reproducibility between replicates or experiments | Inconsistent pipetting. | Calibrate your pipettes and use reverse pipetting for viscous solutions. |
| Fluctuations in temperature or incubation times. | Use a temperature-controlled plate reader or water bath. Ensure incubation times are precise and consistent for all samples. | |
| Reagent degradation. | Prepare fresh enzyme and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Precipitation of the inhibitor in the assay well | Low solubility of the inhibitor in the final assay buffer. | Check the final concentration of any organic solvent used to dissolve the inhibitor (if any) and ensure it is compatible with the assay. The hydrochloride salt should be aqueous soluble, but buffer components could affect this. Consider sonicating the stock solution before use. |
Quantitative Data Summary
The inhibitory profile of polyhydroxylated azepanes is highly dependent on their stereochemistry. Below is a summary of findings for various azepane derivatives to provide context for potential targets of Azepane-3,4,5,6-tetrol.
| Azepane Derivative Class | Reported Glycosidase Targets | Inhibitory Potency (Example) |
| Tri- and Tetrahydroxyazepanes | α-mannosidase, α-fucosidase[3] | Potent inhibition observed, specific IC50 values vary with stereoisomer. |
| 3- and 5-acetamido Azepanes | GH84 Glycoside Hydrolases (e.g., O-GlcNAcase)[1] | Potent and broad-spectrum inhibition of hexosaminidases. |
| Specific Stereoisomers of Pentahydroxyazepanes | Tested against a panel of 12 human lysosomal glycosidases including α- and β-glucosidase, α- and β-galactosidase, and α- and β-mannosidase. | Scarce inhibition was observed in one study.[4] |
Note: Specific IC50 values for Azepane-3,4,5,6-tetrol hydrochloride are not widely reported in the literature and must be determined experimentally.
Experimental Protocols
Protocol: Determination of IC50 for Azepane-3,4,5,6-tetrol hydrochloride against α-Glucosidase
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a commercially available α-glucosidase from Saccharomyces cerevisiae using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Azepane-3,4,5,6-tetrol hydrochloride
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 15-20 minutes.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a stock solution of Azepane-3,4,5,6-tetrol hydrochloride in water or phosphate buffer (e.g., 10 mM).
-
Create a series of dilutions of the inhibitor in phosphate buffer to cover a wide concentration range.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of enzyme solution and an equal volume of each inhibitor dilution.
-
Enzyme control (100% activity): Add the same volume of enzyme solution and an equal volume of buffer (without inhibitor).
-
Inhibitor control (background): Add a volume of the highest inhibitor concentration and an equal volume of buffer (without enzyme).
-
Substrate control (background): Add a volume of pNPG solution and an equal volume of buffer (without enzyme).
-
Blank: Add buffer only.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add a fixed volume of the pNPG substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a fixed time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding a volume of sodium carbonate solution to all wells. This will also develop the yellow color of the p-nitrophenol product.
-
-
Measurement:
-
Read the absorbance of the plate at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the appropriate blanks from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Abs_test / Abs_enzyme_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal curve) using graphing software.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of Azepane-3,4,5,6-tetrol hydrochloride.
Caption: Simplified pathway of glycosidase action and competitive inhibition by an azepane iminosugar.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expeditious synthesis of tri- and tetrahydroxyazepanes from D-(-)-quinic acid as potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Polysubstituted Azepanes
Welcome to the technical support center for the synthesis of polysubstituted azepanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these complex seven-membered nitrogen heterocycles.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| AZ-SYN-001 | Low yield in ring-closing metathesis (RCM) for azepane formation. | - Inappropriate catalyst selection or catalyst decomposition.- Steric hindrance around the reacting double bonds.- Sub-optimal reaction concentration or temperature. | - Screen different Grubbs-type catalysts (e.g., Grubbs I, II, Hoveyda-Grubbs).- Ensure high-purity, degassed solvents.- Perform the reaction under high dilution conditions to favor intramolecular cyclization.- Adjust the temperature; some RCM reactions benefit from gentle heating. |
| AZ-SYN-002 | Poor regioselectivity in the functionalization of the azepane ring. | - Lack of directing groups on the azepane scaffold.- Competing reactive sites with similar activation energies. | - Introduce a directing group at a specific position to guide the reaction.- Explore enzymatic reactions for higher selectivity.- Modify reaction conditions (temperature, solvent, catalyst) to favor the desired regioisomer. |
| AZ-SYN-003 | Failure of Beckmann rearrangement of a substituted cyclohexanone oxime to form the desired lactam precursor. | - The migrating group is not anti-periplanar to the leaving group on the oxime nitrogen.- Unfavorable electronic properties of the migrating group. | - Isolate and characterize the E/Z isomers of the oxime to ensure the correct geometry for rearrangement.- Use a different acid catalyst or reaction conditions to promote the desired migration.- Consider an alternative synthetic route if the desired migration is electronically disfavored. |
| AZ-SYN-004 | Incomplete or slow hydrogenation of 3H-azepine intermediates in the photochemical ring expansion method. | - Catalyst poisoning.- Steric hindrance around the double bonds.- Insufficient hydrogen pressure. | - Use a more active catalyst such as PtO₂ or a Rh-based catalyst.[1][2]- Increase hydrogen pressure (e.g., up to 100 bar).[1][2]- Consider a stepwise reduction approach, for instance, initial reduction of the imine functionality followed by hydrogenation of the remaining double bonds.[1] |
| AZ-SYN-005 | Formation of undesired regioisomers during the photochemical dearomative ring expansion of substituted nitroarenes. | - The substitution pattern on the starting nitroarene can influence the regioselectivity of the subsequent nucleophilic attack. | - Carefully select the substitution pattern of the nitroarene precursor to favor the desired azepane substitution pattern. The ortho, meta, and para substitution of the nitroarene directly translates to the substitution pattern of the resulting azepane.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of polysubstituted azepanes considered challenging?
A1: The synthesis of polysubstituted azepanes presents several challenges. Traditional methods often require long, multi-step sequences with linear precursors, which can be inefficient and limit access to diverse derivatives.[1] The formation of the seven-membered ring itself can be kinetically slow.[3] Furthermore, controlling stereochemistry and regiochemistry at multiple positions on the flexible azepane ring is difficult to achieve.[4]
Q2: What are the main synthetic strategies for constructing the azepane ring?
A2: The primary strategies include:
-
Ring-closing reactions: Such as ring-closing metathesis (RCM) of a linear precursor containing two terminal alkenes.[5][6]
-
Ring-expansion reactions: This includes methods like the Beckmann rearrangement of cyclohexanone oximes and, more recently, the photochemical dearomative ring expansion of nitroarenes.[1][7]
-
Cyclization of linear precursors: This can involve reductive amination of dicarbonyl compounds or other intramolecular cyclization reactions.[8]
Q3: What are the advantages of the photochemical ring expansion of nitroarenes?
A3: This modern approach offers a more direct, two-step synthesis of complex azepanes from readily available nitroarenes.[9][10] It allows for the predictable transfer of the substitution pattern from the starting aromatic ring to the final saturated heterocycle.[1] The reactions are often performed at room temperature under blue light irradiation, representing milder conditions than many classical methods.[1][10]
Q4: How can I improve the diastereoselectivity of my azepane synthesis?
A4: Achieving high diastereoselectivity often depends on the chosen synthetic route. Substrate-controlled methods, where the existing stereocenters in the precursor direct the formation of new ones, are a common strategy. Chiral auxiliaries or asymmetric catalysis can also be employed. For certain reactions like hydroboration of tetrahydroazepines, the choice of catalyst can influence the diastereoselectivity.[8]
Q5: My 3H-azepine intermediate is resistant to direct hydrogenation. What are my options?
A5: Some substituted 3H-azepines can be resistant to direct hydrogenation, even under high pressure.[1] In such cases, a stepwise approach can be effective. This may involve the initial reduction and protection of the imine functionality (e.g., with TFA), followed by the hydrogenation of the remaining diene system under standard conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Photochemical Dearomative Ring Expansion of a Nitroarene
This protocol is based on the method described for the synthesis of polysubstituted azepanes from nitroarenes.[1][2]
-
Reaction Setup: In a suitable reaction vessel, dissolve the substituted nitroarene (1.0 equiv) in isopropanol.
-
Addition of Reagents: Add triisopropyl phosphite (20 equiv) and diethylamine (8 equiv).
-
Photochemical Reaction: Irradiate the mixture with blue LEDs (λ ≈ 427 nm) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude 3H-azepine can be purified by column chromatography or used directly in the next step.
Protocol 2: Hydrogenation of 3H-Azepine Intermediate
This protocol outlines the general conditions for the reduction of the 3H-azepine to the corresponding azepane.[1][2]
-
Reaction Setup: Dissolve the 3H-azepine intermediate (1.0 equiv) in a suitable solvent such as ethanol or a mixture of THF/methanol.
-
Catalyst Addition: Add a hydrogenation catalyst (e.g., 10 mol% PtO₂ or Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (ranging from 1 atm to 100 atm, depending on substrate reactivity) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the resulting azepane by column chromatography.
Table 1: Comparison of Hydrogenation Conditions for Challenging Substrates [1][2]
| Substrate Type | Catalyst | H₂ Pressure (atm) | Solvent | Temperature | Outcome |
| Standard 3H-azepine | Pd/C or PtO₂ | 1 | EtOH | Room Temp. | High yield |
| Sterically Hindered 3H-azepine | PtO₂ | 100 | EtOH | Room Temp. | Successful hydrogenation |
| Hydrogenation-Resistant 3H-azepine | (CAAC-Cy)Rh(COD)Cl | 70 | THF/MeOH | Room Temp. | Successful after stepwise reduction |
Visualized Workflows
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. samphina.com.ng [samphina.com.ng]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Azepane-3,4,5,6-tetrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Azepane-3,4,5,6-tetrol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Azepane-3,4,5,6-tetrol?
A1: The most prevalent synthetic strategies for Azepane-3,4,5,6-tetrol and other polyhydroxylated azepanes typically commence from carbohydrate precursors. Common methods include:
-
Reductive amination of a keto-sugar: This involves the formation of an imine between a keto-sugar and an amine, followed by reduction.
-
Ring-closing metathesis (RCM): An acyclic diene precursor is cyclized to form the seven-membered ring.
-
Nucleophilic substitution followed by cyclization: Introduction of an amine moiety and a leaving group at appropriate positions of a sugar derivative, followed by intramolecular cyclization.
Q2: What are the primary challenges in synthesizing Azepane-3,4,5,6-tetrol?
A2: The main difficulties lie in controlling stereochemistry at multiple chiral centers, preventing the formation of byproducts, and the purification of the highly polar final product. Epimerization and protecting group migration are common challenges when using carbohydrate starting materials.[1][2][3]
Q3: Why is purification of Azepane-3,4,5,6-tetrol difficult?
A3: Azepane-3,4,5,6-tetrol is a highly polar, water-soluble compound. This makes standard purification techniques like normal-phase silica gel chromatography challenging. Often, specialized techniques such as reversed-phase chromatography or ion-exchange chromatography are required to separate the desired product from polar byproducts and reagents.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of Azepane-3,4,5,6-tetrol, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Azepane-3,4,5,6-tetrol
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reductive Amination | - Verify imine formation: Before adding the reducing agent, confirm the formation of the imine intermediate by TLC or NMR.[4] - Optimize pH: The rate of imine formation is pH-dependent. A slightly acidic medium is often optimal.[5] - Choice of reducing agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to avoid reduction of the starting carbonyl compound.[6][7] |
| Side Reactions During Catalytic Hydrogenation of a Nitro Precursor | - Incomplete reduction: Intermediates such as nitroso and hydroxylamine species can form and lead to condensation byproducts (e.g., azo or azoxy compounds).[8][9][10][11] Increase catalyst loading, hydrogen pressure, or reaction time. - Catalyst poisoning: Ensure the substrate and solvent are free of impurities that could deactivate the catalyst. |
| Protecting Group Migration | - Acyl or silyl group migration: This is a known issue in carbohydrate chemistry, especially under acidic or basic conditions.[1][2][12][13] Consider using more robust protecting groups or milder reaction conditions for deprotection steps. |
| Suboptimal Ring-Closing Metathesis (RCM) Conditions | - Catalyst choice: The choice of Grubbs' catalyst can significantly impact the efficiency of the RCM reaction. - Isomerization of the double bond: Unwanted isomerization of the newly formed double bond can occur. Additives may be required to suppress this side reaction. |
Issue 2: Presence of Multiple Spots on TLC/LC-MS After the Reaction
| Potential Cause | Troubleshooting/Solution |
| Formation of Diastereomers | - Epimerization: If the synthesis involves a base- or acid-sensitive intermediate with a stereocenter adjacent to a carbonyl group, epimerization can occur.[3][14] Carefully control the pH and temperature during these steps. - Non-stereoselective reduction: The reduction of an imine or ketone may not be completely stereoselective, leading to a mixture of diastereomers. Optimize the reducing agent and reaction conditions. |
| Over-alkylation in Reductive Amination | - Formation of tertiary amine: The desired secondary amine product can undergo a second reductive amination with the starting aldehyde. Use a stoichiometric amount of the aldehyde.[15] |
| Byproducts from the Reducing Agent | - Cyanide addition: If using NaBH₃CN, cyanide can add to the imine as a competing nucleophile.[5] Consider using an alternative reducing agent like NaBH(OAc)₃. |
| Incomplete Deprotection | - Partially deprotected intermediates: Monitor the deprotection step carefully by TLC or LC-MS to ensure complete removal of all protecting groups. |
Experimental Protocols
A representative experimental protocol for a key step in a potential synthesis of an azepane derivative from a D-mannose precursor is outlined below. This protocol is adapted from a published procedure for a heavily hydroxylated azepane.[16][17]
Step: Intramolecular Reductive Amination
This protocol describes the cyclization of an amino aldehyde to form the azepane ring.
-
Preparation of the Amino Aldehyde: The protected amino alcohol precursor is deprotected under acidic conditions (e.g., 1 M HCl in THF) to yield the corresponding amino aldehyde, which exists in equilibrium with its cyclic hemiaminal form.[16][17]
-
Catalytic Hydrogenation:
-
Dissolve the crude amino aldehyde in a suitable solvent such as methanol.
-
Add a palladium catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude azepane product.
-
-
Purification:
-
Due to the polar nature of the product, purification is typically performed using ion-exchange chromatography or reversed-phase HPLC.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic workflow for Azepane-3,4,5,6-tetrol.
Caption: Common byproducts in Azepane-3,4,5,6-tetrol synthesis.
References
- 1. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) : Oriental Journal of Chemistry [orientjchem.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Azepane Synthesis
Welcome to the technical support center for the regioselective synthesis of azepanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to controlling regioselectivity in azepane ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving regioselective azepane synthesis?
A1: Several key strategies are employed to control the regioselectivity of azepane synthesis. These include:
-
Ring expansion reactions: This involves the expansion of smaller, more readily available rings like pyrrolidines and piperidines. The regioselectivity can often be directed by the substitution pattern on the starting material.[1][2][3] For instance, the ring expansion of trifluoromethyl pyrrolidines can be directed by a regioselective attack of nucleophiles on a bicyclic azetidinium intermediate.[1]
-
Dearomative ring expansion of nitroarenes: This photochemical method allows for the synthesis of complex azepanes from simple nitroarenes. The substitution pattern on the nitroarene can influence the regioselectivity of the nitrogen insertion.[4][5][6][7]
-
Cyclization of linear precursors: Intramolecular reactions, such as reductive amination or haloetherification, are common methods where the regioselectivity is determined by the placement of reactive functional groups on the linear chain.[8][9]
-
Catalytic methods: Various transition metal catalysts, including those based on rhodium, ruthenium, and nickel, can control regioselectivity in reactions like hydroboration, C-H activation, and cycloadditions.[10][11][12]
Q2: How can I influence the regioselectivity of a hydroboration reaction on a tetrahydroazepine substrate?
A2: The regioselectivity of hydroboration on tetrahydroazepines can be influenced by both the substrate and the catalyst. While standard hydroboration may yield a mixture of regioisomers, the use of a rhodium catalyst can moderately improve the regioselectivity.[10] However, it's important to note that this can sometimes lead to competing hydrogenation pathways, so optimization of reaction conditions is crucial.[10]
Q3: What factors control regioselectivity in the ring expansion of pyrrolidines to azepanes?
A3: In the synthesis of 4-substituted α-trifluoromethyl azepanes via the ring expansion of trifluoromethyl pyrrolidines, the regioselectivity is induced by the presence of the trifluoromethyl group.[1] The reaction proceeds through a bicyclic azetidinium intermediate, and the regioselective attack of various nucleophiles on this intermediate determines the final substitution pattern on the azepane ring.[1]
Q4: Can I control the regioselectivity of C-H functionalization on cyclic enamides to synthesize azepane precursors?
A4: Yes, regiocontrolled synthesis of α-aryl and alkenyl azepane derivatives can be achieved through ruthenium-catalyzed, site-selective sp2 C-H activation and cross-coupling of cyclic enamides with boronic acids.[12] The regioselectivity (α-sp2 vs. α-sp3 vs. β-sp2 C-H functionalization) is primarily governed by the chelation of the ruthenium catalyst to the carbonyl directing group and the differing rates of sp2 versus sp3 C-H activation.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no regioselectivity in hydroboration of a tetrahydroazepine. | Steric hindrance on the substrate. Inadequate catalyst activity. | Modify the substrate to alter steric bulk near the double bond. Introduce a rhodium catalyst (e.g., Rh(COD)(DPPB)BF4) to improve regioselectivity. Be aware of potential competing hydrogenation and optimize temperature and catalyst loading.[10] |
| Formation of undesired regioisomers in the dearomative ring expansion of meta-substituted nitroarenes. | The meta-substituent allows for two possible pathways for nitrogen insertion. | The electronic nature of the substituent can influence the preferred pathway. For example, a phenyl group at the meta position can lead to selective formation of the C3-arylated azepane, while an ethoxy group can favor the C4-substituted product.[5] Careful selection of the meta-substituent is crucial for directing the regioselectivity. |
| Low yield of the desired azepane regioisomer in a piperidine ring expansion. | Unfavorable stereoelectronics for the desired rearrangement pathway. | The regiochemistry and stereochemistry of the piperidine ring expansion process can be investigated using computational methods (e.g., semiempirical molecular orbital calculations) to understand the underlying factors and potentially guide substrate design for improved selectivity.[2][3] |
| Lack of regioselectivity in the functionalization of an existing azepane ring. | Multiple available positions for functionalization on the seven-membered ring.[13] Conformational flexibility of the azepane ring.[13] | Employ directing groups on the azepane nitrogen or at other positions to guide the regioselectivity of subsequent reactions. Utilize catalysts that can differentiate between C-H bonds based on their electronic or steric environment. |
Experimental Protocols & Data
Table 1: Catalytic Hydroboration of a Tetrahydroazepine
This table summarizes the optimization of catalytic hydroboration for improved regioselectivity.[10]
| Entry | Catalyst (mol %) | Reagent | Solvent | Temperature (°C) | Conversion (%) | Regioisomeric Ratio (3a:3b) |
| 1 | - | 9-BBN | THF | 25 | >95 | 1:2.5 |
| 2 | Rh(COD)(DPPB)BF4 (5) | PinBH | Toluene | 25 | 20 | 1:5 |
| 3 | Rh(COD)(DPPB)BF4 (5) | PinBH | THF | 25 | 30 | 1:6 |
| 4 | Rh(COD)(DPPB)BF4 (5) | PinBH | THF | 60 | >95 | 1:7 |
Detailed Methodology for Entry 4: To a solution of the tetrahydroazepine substrate (1.0 equiv) in THF was added Rh(COD)(DPPB)BF4 (5 mol %). Pinacolborane (PinBH, 1.5 equiv) was then added dropwise at room temperature. The reaction mixture was heated to 60 °C and stirred until the starting material was consumed (monitored by TLC). The reaction was then cooled to room temperature, and quenched by the slow addition of aqueous NaOH followed by H2O2. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the azepanol regioisomers.
Table 2: Photochemical Dearomative Ring Expansion of Nitroarenes
This table illustrates the synthesis of C3- and C4-substituted azepanes from meta-substituted nitroarenes.[4][5]
| Entry | meta-Substituent | Nucleophile | Regioisomeric Ratio (C3:C4) | Yield (%) |
| 1 | Ph | Et2NH | >20:1 | 75 (of C3 isomer) |
| 2 | OEt | Et2NH | 1:15 | 80 (of C4 isomer) |
| 3 | CF3 | Et2NH | 1:1.2 | 82 (combined) |
General Experimental Protocol: A solution of the meta-substituted nitroarene (1.0 equiv), diethylamine (Et2NH, 8 equiv), and triisopropyl phosphite (P(Oi-Pr)3, 20 equiv) in i-PrOH was irradiated with blue LEDs (λ = 427 nm) at room temperature until complete consumption of the starting material. The solvent was removed under reduced pressure, and the resulting 3H-azepine intermediate was subjected to hydrogenolysis (e.g., H2, Pd/C in EtOH) to afford the corresponding saturated azepanes. The regioisomeric ratio was determined by 1H NMR analysis of the crude product, and the isomers were separated by column chromatography.
Visualized Workflows and Pathways
Caption: Experimental workflow for the synthesis of azepanes via photochemical dearomative ring expansion of nitroarenes.
Caption: Regioselective pathways in the dearomative ring expansion of meta-substituted nitroarenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Regiocontrolled synthesis of (hetero)aryl and alkenyl dehydropyrrolidines, dehydropiperidines and azepenes by Ru-catalyzed, heteroatom-directed α-C-H activation/cross-coupling of cyclic enamides with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Azepane-3,4,5,6-tetrol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azepane-3,4,5,6-tetrol hydrochloride. The following sections address common issues encountered during purity assessment and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of Azepane-3,4,5,6-tetrol hydrochloride?
The purity of Azepane-3,4,5,6-tetrol hydrochloride is typically determined by a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometry - MS) is a primary method for quantifying purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative analysis (qNMR). Other techniques include elemental analysis to confirm the empirical formula and Karl Fischer titration to determine the water content.
Q2: I am observing peak tailing in my HPLC analysis. What could be the cause?
Peak tailing in HPLC for a polar, basic compound like Azepane-3,4,5,6-tetrol hydrochloride can be caused by several factors:
-
Secondary Silanol Interactions: The basic amine group can interact with acidic silanol groups on the surface of silica-based columns.
-
Inappropriate pH of the Mobile Phase: If the mobile phase pH is not optimal, it can lead to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Column Degradation: The column may be nearing the end of its lifespan.
Q3: My NMR spectrum shows unexpected signals. How do I determine if they are impurities or degradation products?
Unexpected signals in an NMR spectrum can arise from several sources. To differentiate between them, consider the following:
-
Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents.
-
Synthetic Intermediates: Review the synthesis pathway to identify potential unreacted starting materials or intermediates.[1][2]
-
Degradation Products: The compound's stability should be considered. Polyhydroxylated azepanes can be susceptible to oxidation or other degradation pathways.
-
Stereoisomers: The synthesis of Azepane-3,4,5,6-tetrol can result in different stereoisomers.[1][2] These may have distinct NMR signals.
Q4: Is Azepane-3,4,5,6-tetrol hydrochloride hygroscopic?
Yes, as a hydrochloride salt of a highly hydroxylated compound, it is likely to be hygroscopic. It is crucial to store the compound in a desiccator and handle it in a controlled-humidity environment to obtain accurate weighing for analyses.
Troubleshooting Guides
HPLC Purity Assessment Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | 1. Use a column with end-capping or a different stationary phase (e.g., polymer-based). 2. Add a competing base like triethylamine (TEA) to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is fully protonated. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks or pump issues. |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | 1. Run a blank gradient to identify the source of contamination. 2. Use fresh, high-purity solvents. 3. Clean the injector and sample loop. |
| Low Signal Intensity | Poor ionization in MS or low chromophore activity for UV detection. | 1. For MS detection, optimize ionization source parameters. 2. If using a UV detector, consider derivatization to introduce a chromophore. 3. A Charged Aerosol Detector (CAD) is a good alternative for non-chromophoric compounds. |
Purity Assessment Workflow
Caption: Workflow for purity assessment of Azepane-3,4,5,6-tetrol hydrochloride.
Experimental Protocols
Protocol 1: HPLC-CAD Method for Purity Assessment
Objective: To determine the purity of Azepane-3,4,5,6-tetrol hydrochloride and identify any related impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium formate, LC-MS grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Azepane-3,4,5,6-tetrol hydrochloride.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a 1 mg/mL concentration.
-
Vortex to ensure complete dissolution.
-
-
HPLC Conditions:
-
Column: HILIC, 100 x 2.1 mm, 1.7 µm
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient:
Time (min) %A %B 0.0 10 90 10.0 40 60 12.0 40 60 12.1 10 90 | 15.0 | 10 | 90 |
-
-
Data Analysis:
-
Integrate the peak corresponding to Azepane-3,4,5,6-tetrol and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: ¹H NMR for Structural Confirmation and Purity
Objective: To confirm the chemical structure and assess the purity of Azepane-3,4,5,6-tetrol hydrochloride.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterium Oxide (D₂O)
-
Internal Standard (e.g., Maleic acid, certified reference material)
Procedure:
-
Sample Preparation (for qNMR):
-
Accurately weigh about 5 mg of Azepane-3,4,5,6-tetrol hydrochloride.
-
Accurately weigh about 5 mg of the internal standard.
-
Dissolve both in a known volume of D₂O (e.g., 0.75 mL) in a vial.
-
Vortex thoroughly and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 value for quantitative accuracy.
-
-
Data Analysis:
-
Integrate a well-resolved, non-exchangeable proton signal from Azepane-3,4,5,6-tetrol and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = Azepane-3,4,5,6-tetrol hydrochloride
-
Troubleshooting Logic for Out-of-Specification Purity
Caption: Decision-making flowchart for troubleshooting out-of-specification purity results.
References
Technical Support Center: Kinetic Analysis of Azepane Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the kinetic analysis of azepane inhibitors. The information is tailored for scientists and professionals in drug development, offering detailed experimental protocols and data presentation formats.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before starting a kinetic analysis of a new azepane inhibitor?
A1: Before beginning kinetic experiments, it is crucial to:
-
Characterize the inhibitor: Confirm the purity and structural integrity of your azepane compound using methods like NMR and mass spectrometry.
-
Assess solubility: Determine the solubility of the inhibitor in the desired assay buffer. The presence of solvents like DMSO should be consistent across all experiments, including controls.
-
Enzyme quality control: Ensure the purity and activity of your target enzyme. For kinases, it's beneficial to confirm the protein's stability and folding using techniques like Differential Scanning Calorimetry (DSC).[1]
-
Determine Km: For enzyme inhibition assays, it is essential to first determine the Michaelis constant (Km) of the substrate under your specific assay conditions.[2]
Q2: How do I choose the appropriate substrate concentration for my enzyme inhibition assay?
A2: The substrate concentration should be at or below the Km value. Using substrate concentrations significantly higher than the Km can make it difficult to identify competitive inhibitors.[2]
Q3: My azepane inhibitor shows time-dependent inhibition. How should I adapt my experimental setup?
A3: For time-dependent inhibitors, it is important to pre-incubate the enzyme and inhibitor for varying periods before initiating the reaction by adding the substrate. This allows for the characterization of the onset of inhibition and can help elucidate the kinetic mechanism.
Q4: What are some common causes of poor data quality in Isothermal Titration Calorimetry (ITC) experiments?
A4: Common issues in ITC include:
-
Buffer mismatch: A mismatch in the buffer composition between the sample cell and the syringe can lead to large heats of dilution, obscuring the binding signal.
-
Improper sample preparation: Inadequate degassing of solutions can introduce air bubbles, causing noise in the baseline.
-
Incorrect concentrations: Using concentrations that are too high or too low can result in a poorly defined binding isotherm.
Q5: In my Surface Plasmon Resonance (SPR) experiment, I am observing non-specific binding of my azepane inhibitor. How can I mitigate this?
A5: To reduce non-specific binding in SPR, you can:
-
Optimize the buffer: Add detergents like Tween 20 or blocking agents such as bovine serum albumin (BSA).
-
Use a reference surface: A properly prepared reference surface is crucial for subtracting non-specific binding signals.
-
Modify the surface chemistry: Employ sensor chips with different surface chemistries, such as those with polyethylene glycol (PEG) brushes, to minimize non-specific interactions.
Troubleshooting Guides
Enzyme Inhibition Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Instability of the enzyme or inhibitor. | Assess the stability of your reagents over the time course of the experiment. | |
| Non-linear reaction progress curves | Substrate depletion or product inhibition. | Ensure you are measuring the initial velocity of the reaction (typically when <10% of the substrate is consumed).[2] |
| IC50 value changes with enzyme concentration | The inhibitor is a "tight-binding" inhibitor. | The assumption that the inhibitor concentration is much greater than the enzyme concentration is invalid. A different kinetic model is needed for data analysis. |
Surface Plasmon Resonance (SPR)
| Problem | Possible Cause | Recommended Solution |
| No or low binding signal | Inactive immobilized ligand. | Try different immobilization strategies (e.g., amine coupling vs. capture-based methods) to ensure the binding site is accessible. |
| Analyte concentration is too low. | Increase the concentration of the azepane inhibitor. | |
| Baseline drift | Incomplete surface regeneration. | Optimize regeneration conditions to ensure complete removal of the analyte without damaging the immobilized ligand. |
| Temperature fluctuations. | Ensure the instrument is in a temperature-controlled environment. | |
| Mass transport limitation | The rate of analyte binding is limited by diffusion to the surface rather than the intrinsic binding kinetics. | Increase the flow rate of the analyte solution. |
Isothermal Titration Calorimetry (ITC)
| Problem | Possible Cause | Recommended Solution |
| No detectable heat change | The binding affinity is very weak, or the enthalpy of binding (ΔH) is close to zero. | Increase the concentrations of the protein and inhibitor. If ΔH is near zero, ITC may not be a suitable technique. |
| Sharp spikes at the beginning of each injection | Air bubbles in the syringe or cell. | Thoroughly degas all solutions before the experiment. |
| Sigmoidal binding curve is not well-defined | The "c-window" is not optimal. The c-value is the product of the binding affinity (Ka) and the macromolecule concentration. | Adjust the concentration of the protein in the cell to achieve a c-value between 10 and 1000. |
Quantitative Data Summary
The following tables provide representative kinetic data for small molecule inhibitors targeting protein families relevant to azepane inhibitor research. This data is intended to be illustrative of the types of quantitative information generated in kinetic analyses.
Table 1: Kinetic Parameters of Protein Kinase Inhibitors
| Inhibitor | Target Kinase | Ki (nM) | kon (104 M-1s-1) | koff (10-4 s-1) |
| Azepane Derivative A | PKB-alpha | 4[3] | 15 | 6 |
| Staurosporine | PKA | 2.3 | 25 | 5.8 |
| Dasatinib | Abl Kinase | 0.6 | 30 | 1.8 |
Table 2: Kinetic Parameters of PTPN1/PTPN2 Inhibitors
| Inhibitor | Target Phosphatase | IC50 (nM) | kon (105 M-1s-1) | koff (10-3 s-1) |
| Azepane Derivative B | PTPN1/N2 | 7.5 | 5 | 3.75 |
| BVT-948 | PTP1B | 340 | 1.2 | 4.1 |
| Trodusquemine | PTP1B | 500 | Not Reported | Not Reported |
Table 3: Kinetic Parameters of Topoisomerase II Inhibitors
| Inhibitor | Target | IC50 (µM) | Mechanism |
| Azepane Derivative C | Topoisomerase II | 12.5 | Intercalator |
| Etoposide | Topoisomerase IIα | 59 | Cleavage Complex Stabilizer |
| Doxorubicin | Topoisomerase IIα | 0.8 | Intercalator and Cleavage Complex Stabilizer |
Experimental Protocols
Protocol 1: Kinetic Analysis of Azepane Inhibitors using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for determining the binding kinetics (kon, koff) and affinity (KD) of azepane inhibitors to a target protein.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Target protein
-
Azepane inhibitor stock solution (in 100% DMSO)
-
Running buffer (e.g., HBS-EP+)
2. Procedure:
-
Surface Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a freshly prepared mixture of EDC and NHS.
-
Immobilize the target protein to the desired density on one flow cell. A second flow cell should be prepared as a reference surface by performing the activation and blocking steps without protein immobilization.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Preparation:
-
Prepare a dilution series of the azepane inhibitor in running buffer. The final DMSO concentration should be kept constant across all dilutions and should not exceed 1-2%.
-
-
Kinetic Analysis:
-
Inject the different concentrations of the azepane inhibitor over the target and reference surfaces at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer is injected.
-
Regenerate the sensor surface between each inhibitor concentration using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference surface data from the target surface data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Protocol 2: Determination of Azepane Inhibitor Binding Affinity using Isothermal Titration Calorimetry (ITC)
This protocol describes a general method for measuring the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of an azepane inhibitor to a target protein.
1. Materials:
-
Isothermal titration calorimeter
-
Target protein in dialysis buffer
-
Azepane inhibitor stock solution (in 100% DMSO)
-
Dialysis buffer
2. Procedure:
-
Sample Preparation:
-
Dialyze the target protein extensively against the final assay buffer.
-
Prepare the azepane inhibitor solution in the same dialysis buffer, ensuring the final DMSO concentration matches that of the protein solution.
-
Thoroughly degas both the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the target protein into the sample cell and the azepane inhibitor into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Carry out a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium between each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the inhibitor solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), enthalpy of binding (ΔH), and the stoichiometry of binding (n).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for kinetic analysis.
Caption: Simplified PKB/Akt signaling pathway.
Caption: PTPN1/PTPN2 regulation of JAK/STAT signaling.
Caption: Topoisomerase II inhibition mechanism.
References
- 1. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Azepane-3,4,5,6-tetrol;hydrochloride and Other Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azepane-3,4,5,6-tetrol;hydrochloride and other prominent glycosidase inhibitors. The inhibitory activity of polyhydroxylated azepanes is highly dependent on their stereochemistry, with different isomers exhibiting varying potencies and selectivities against a range of glycosidase enzymes. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the cellular pathways affected by these inhibitors to aid in research and drug development.
Quantitative Comparison of Glycosidase Inhibitors
The inhibitory potential of various glycosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes available data for different stereoisomers of tetrahydroxyazepanes and compares them with well-established glycosidase inhibitors. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.
| Inhibitor | Target Enzyme | Source | Ki (μM) | IC50 (μM) | Inhibitor Class |
| (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane | α-Galactosidase | Green Coffee Bean | 2.2 | - | Azepane |
| Tetrahydroxylated Azepane Stereoisomer | β-Galactosidase | Not Specified | - | 21 | Azepane |
| C2-Symmetrical Tetrahydroxyazepane (Compound 3) | β-Glucosidase | Not Specified | Micromolar range | - | Azepane |
| C2-Symmetrical Tetrahydroxyazepane (Compound 4) | α-Fucosidase | Not Specified | Micromolar range | - | Azepane |
| C2-Symmetrical Tetrahydroxyazepane (Compound 2) | β-N-acetylglucosaminidase | Not Specified | Micromolar range | - | Azepane |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Intestinal | Potent inhibitor | - | Iminosugar (piperidine) |
| Acarbose | α-Glucosidase | Porcine Small Intestine | - | 35 µg/mL | Pseudo-oligosaccharide |
| Miglitol | α-Glucosidase | Intestinal | Potent inhibitor | - | Iminosugar (piperidine derivative) |
| Voglibose | α-Glucosidase | Intestinal | Potent inhibitor | 0.035 µg/mL | Valiolamine derivative |
Signaling Pathway: N-Linked Glycosylation and ER Quality Control
Glycosidase inhibitors can significantly impact cellular processes by interfering with the modification of glycoproteins. The N-linked glycosylation pathway in the endoplasmic reticulum (ER) is a key target for a class of inhibitors that includes compounds like castanospermine and 1-deoxynojirimycin. These inhibitors target ER-resident α-glucosidases I and II, which are critical for the proper folding and quality control of newly synthesized glycoproteins. Inhibition of these enzymes leads to the accumulation of improperly folded proteins and can trigger the unfolded protein response (UPR).
Caption: ER quality control pathway for N-linked glycoproteins.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of glycosidase inhibitors. Below are representative protocols for determining the inhibitory activity against common glycosidases.
α-Glucosidase Inhibition Assay (Colorimetric)
This assay is widely used to screen for inhibitors of α-glucosidase, an enzyme relevant to the control of postprandial hyperglycemia.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test inhibitor (e.g., this compound)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor and positive control in the buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.
-
To the control and test wells, add 50 µL of the respective inhibitor dilutions.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 µL of 0.1 M Na2CO3).
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
β-Galactosidase Inhibition Assay (Fluorometric)
This protocol is suitable for screening inhibitors of β-galactosidase, an important enzyme in lysosomal storage disorders.
Materials:
-
β-Galactosidase
-
4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG) as the substrate
-
Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)
-
Test inhibitor
-
Positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of β-galactosidase in the assay buffer.
-
Prepare a stock solution of 4-MUG in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare serial dilutions of the test inhibitor and positive control.
-
-
Assay Reaction:
-
In a 96-well black plate, add assay buffer and inhibitor dilutions to the appropriate wells.
-
Add the β-galactosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Start the reaction by adding the 4-MUG solution to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (kinetic mode) or after a fixed time point (endpoint mode) with excitation at ~360 nm and emission at ~445 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.
-
α-Mannosidase Inhibition Assay
This assay is used to identify inhibitors of α-mannosidase, another key enzyme in glycoprotein processing and lysosomal function.
Materials:
-
α-Mannosidase
-
p-Nitrophenyl-α-D-mannopyranoside (pNP-mannose) as the substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test inhibitor
-
Positive control (e.g., Swainsonine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the enzyme, substrate, and inhibitors as described in the previous protocols, using the appropriate buffer.
-
-
Assay Reaction:
-
The setup in the 96-well plate is analogous to the α-glucosidase assay. Add buffer, inhibitor, and enzyme to the respective wells and pre-incubate.
-
Initiate the reaction by adding the pNP-mannose substrate.
-
-
Measurement:
-
Incubate at 37°C and stop the reaction with a suitable stop solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and IC50 values as previously described.
-
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel glycosidase inhibitors.
Caption: Workflow for glycosidase inhibitor characterization.
Comparative Analysis of Azepane-3,4,5,6-tetrol;hydrochloride and Alternative Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Azepane-3,4,5,6-tetrol;hydrochloride and other prominent glycosidase inhibitors. Azepane-3,4,5,6-tetrol belongs to the iminosugar class of compounds, which are analogues of sugars where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification allows them to act as inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. The information presented herein is intended to assist researchers in evaluating its potential alongside established alternatives.
Overview of Biological Activity
Azepane-3,4,5,6-tetrol and its derivatives are primarily investigated for their potential as glycosidase inhibitors. Glycosidases are a broad category of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibition of these enzymes has therapeutic applications in various conditions, most notably in the management of type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia. Other potential applications include antiviral therapies and the treatment of lysosomal storage diseases.
Recent studies on heavily hydroxylated azepane iminosugars, including a tetrahydroxylated azepane, have shown that these compounds can exhibit inhibitory activity against a range of glycosidases. However, the potency and selectivity are highly dependent on the stereochemistry and any substitutions on the azepane ring. For the core structure of Azepane-3,4,5,6-tetrol, available data suggests that its inhibitory activity against a panel of human lysosomal glycosidases is limited.[1][2] This contrasts with some other polyhydroxylated azepanes that have demonstrated more potent and specific inhibition. For instance, certain C2-symmetrical tetrahydroxyazepanes act as non-specific inhibitors of various glycosidases, with some derivatives showing specific inhibition in the micromolar range for enzymes like β-N-acetylglucosaminidase, β-glucosidase, and α-fucosidase.[3]
Comparative Quantitative Data
| Compound | Target Enzyme(s) | IC50 / Ki Value | Notes |
| Tetrahydroxyazepanes (General) | Various glycosidases | Micromolar (µM) range for specific derivatives[3] | Activity is highly dependent on stereochemistry and substitutions. The basic tetrahydroxyazepane scaffold has shown scarce inhibition against some human lysosomal glycosidases.[1][2] |
| Acarbose | α-Glucosidase, Pancreatic α-amylase | IC50: ~0.2 - 3.5 µM (α-glucosidase) | A pseudo-tetrasaccharide, widely used as an anti-diabetic drug.[4] |
| Miglitol | α-Glucosidase | IC50: ~0.1 - 0.7 µM (α-glucosidase) | A deoxynojirimycin derivative, used in the treatment of type 2 diabetes. |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | IC50: ~0.05 - 5 µM (α-glucosidase) | A potent α-glucosidase inhibitor found in mulberry leaves and other natural sources. |
| Polyhydroxylated Piperidines | Various glycosidases | Nanomolar (nM) to micromolar (µM) range | A well-studied class of iminosugars with many potent inhibitors. |
| Polyhydroxylated Pyrrolidines | Various glycosidases | Micromolar (µM) range | Another important class of iminosugars with therapeutic potential.[5] |
Mechanism of Action: Glycosidase Inhibition
Azepane-3,4,5,6-tetrol, as an iminosugar, is believed to exert its biological activity by competitively inhibiting glycosidase enzymes. The protonated nitrogen atom within the azepane ring at physiological pH mimics the charge of the transition state of the natural carbohydrate substrate. This allows the iminosugar to bind to the active site of the glycosidase, preventing the binding and subsequent hydrolysis of the actual substrate. This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract, thereby reducing the post-meal spike in blood glucose levels.
Caption: General mechanism of glycosidase inhibition.
Experimental Protocols
The evaluation of the biological activity of this compound and its alternatives typically involves in vitro enzyme inhibition assays. A standard protocol for assessing α-glucosidase inhibitory activity is outlined below.
α-Glucosidase Inhibition Assay Protocol
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 6.8).
-
Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.
-
Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 1 mM.
-
Test Compound Solutions: Dissolve this compound and alternative inhibitors in the phosphate buffer to various concentrations.
-
Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to the wells of a 96-well microplate.
-
Add 50 µL of the test compound solution (or buffer for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for α-glucosidase inhibition assay.
Conclusion
This compound represents a basic scaffold within the promising class of azepane iminosugars. While the broader class has demonstrated significant potential as glycosidase inhibitors, the available evidence suggests that the unsubstituted tetrahydroxyazepane core may possess only weak inhibitory activity against certain human glycosidases. For the development of potent and selective inhibitors, structural modifications such as N-alkylation or the introduction of other functional groups appear to be necessary. In comparison, established drugs like Acarbose and Miglitol, as well as the natural product 1-deoxynojirimycin, exhibit potent α-glucosidase inhibition and have well-documented clinical efficacy. Further research, including the generation of specific quantitative inhibitory data for this compound against a wider panel of glycosidases, is required for a more definitive assessment of its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-symmetrical tetrahydroxyazepanes as inhibitors of glycosidases and HIV/FIV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Reactivity Profile of Azepane-3,4,5,6-tetrol and its Analogs Against Human Lysosomal Glycosidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Azepane-3,4,5,6-tetrol, a polyhydroxylated azepane iminosugar, with other enzymes. Iminosugars are sugar analogs where the endocyclic oxygen is replaced by a nitrogen atom, and they are widely investigated as inhibitors of glycosidases and glycosyltransferases. Understanding the selectivity profile of these compounds is crucial for their development as therapeutic agents for conditions such as lysosomal storage disorders.
Summary of Cross-Reactivity
Recent studies on polyhydroxylated azepane iminosugars, including structural analogs of Azepane-3,4,5,6-tetrol, have demonstrated a low level of cross-reactivity against a panel of human lysosomal glycosidases. In a key study, these compounds exhibited only scarce inhibition when screened against twelve different enzymes, suggesting a high degree of selectivity, albeit with low overall potency for this particular scaffold.[1][2] This low inhibitory activity indicates that while the core azepane tetrol structure may not be a potent inhibitor of these common glycosidases, its derivatives could be further optimized to achieve higher and more specific inhibitory effects. It has been noted that the addition of an alkyl chain to the nitrogen atom in the azepane ring can enhance the inhibitory potency of this class of compounds.[1][2]
Comparative Inhibition Data
| Target Enzyme | Enzyme Commission (EC) Number | Substrate Specificity | Observed Inhibition |
| α-Mannosidase | EC 3.2.1.24 | Cleaves terminal α-D-mannose residues | Scarce |
| β-Mannosidase | EC 3.2.1.25 | Cleaves terminal β-D-mannose residues | Scarce |
| α-Galactosidase | EC 3.2.1.22 | Cleaves terminal α-D-galactose residues | Scarce |
| β-Galactosidase | EC 3.2.1.23 | Cleaves terminal β-D-galactose residues | Scarce |
| α-Glucosidase | EC 3.2.1.20 | Cleaves terminal α-D-glucose residues | Scarce |
| β-Glucosidase | EC 3.2.1.21 | Cleaves terminal β-D-glucose residues | Scarce |
| α-N-Acetylgalactosaminidase | EC 3.2.1.49 | Cleaves terminal α-N-acetyl-D-galactosamine | Scarce |
| α-L-Iduronidase | EC 3.2.1.76 | Cleaves terminal α-L-iduronic acid residues | Scarce |
| α-Fucosidase | EC 3.2.1.51 | Cleaves terminal α-L-fucose residues | Scarce |
| Galactosamine (N-acetyl)-6-sulfatase | EC 3.1.6.4 | Hydrolyzes sulfate esters | Scarce |
| β-Hexosaminidase A | EC 3.2.1.52 | Cleaves terminal β-N-acetylhexosamines | Scarce |
| β-Hexosaminidases (A + B) | EC 3.2.1.52 | Cleaves terminal β-N-acetylhexosamines | Scarce |
Experimental Protocols
The following is a representative experimental protocol for determining the inhibitory activity of a compound against a glycosidase enzyme using a chromogenic substrate.
Glycosidase Inhibition Assay Protocol
-
Materials and Reagents:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (Azepane-3,4,5,6-tetrol) dissolved in buffer or DMSO
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution (0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the phosphate buffer.
-
In a 96-well microplate, add 20 µL of the test compound solution (or buffer for control) to each well.
-
Add 20 µL of the α-glucosidase enzyme solution (0.25 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the pNPG substrate solution (2.5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution to each well.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for the glycosidase inhibition assay.
Caption: Lysosomal degradation pathway of glycosaminoglycans.
References
Azepanes vs. Iminosugars: A Comparative Guide to Glycosidase Inhibitor Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the structure-activity relationships (SAR) of glycosidase inhibitors is paramount for the rational design of potent and selective therapeutic agents. This guide provides an objective comparison of two prominent classes of glycosidase inhibitors: azepane and iminosugar analogues. By examining their performance based on experimental data, this document aims to illuminate the key structural features governing their inhibitory activity.
Introduction
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their critical roles in various biological processes, including digestion, glycoprotein processing, and lysosomal catabolism, make them attractive targets for the treatment of a wide range of diseases, such as diabetes, viral infections, and lysosomal storage disorders. Iminosugars, carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, are well-established glycosidase inhibitors.[1] Azepanes, seven-membered heterocyclic compounds, have also emerged as a promising class of glycosidase inhibitors. This guide delves into a comparative analysis of the SAR of these two classes of analogues, providing a framework for the design of next-generation inhibitors.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of azepane and iminosugar analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against various glycosidases. The following tables summarize the inhibitory activities of representative compounds from both classes.
Table 1: α-Glucosidase Inhibitory Activity
| Compound Class | Analogue | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Iminosugar | 1-Deoxynojirimycin (DNJ) | Yeast | - | 134 | [2] |
| Miglitol (N-hydroxyethyl-DNJ) | Yeast | 41 | - | [2] | |
| N-Butyl-DNJ (Miglustat) | Yeast | >1000 (14% inhibition at 1 mM) | - | [2] | |
| Azepane | L-ido-Azepane | Yeast | 772 (weak) | 29.4 | [2] |
| N-hydroxyethyl-L-ido-azepane | Yeast | 138 | - | [2] | |
| N-butyl-D-manno-azepane | Yeast | - | - | [2] |
Table 2: β-Glucosidase Inhibitory Activity
| Compound Class | Analogue | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Iminosugar | Miglitol (N-hydroxyethyl-DNJ) | - | 4 | - | [2] |
| Miglustat (N-butyl-DNJ) | - | 172 | - | [2] | |
| Azepane | L-ido-Azepane | - | 80 | - | [2] |
| N-hydroxyethyl-L-ido-azepane | - | 4 | - | [2] | |
| N-butyl-D-manno-azepane | - | 184 | - | [2] |
Table 3: β-Galactosidase Inhibitory Activity
| Compound Class | Analogue | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Azepane | Polyhydroxy 7-butyl azepane (R-config.) | - | 3 | - | [3] |
| Dimer of a polyhydroxylated azepane | Bovine liver | - | 5.8 | [4] |
Structure-Activity Relationship Insights
Iminosugar Analogues
The SAR of iminosugars, particularly 1-deoxynojirimycin (DNJ) derivatives, is well-documented. Key determinants of their inhibitory activity include:
-
Stereochemistry of Hydroxyl Groups: The spatial arrangement of hydroxyl groups on the piperidine ring is crucial for mimicking the natural sugar substrate and achieving potent inhibition. The D-gluco configuration of DNJ is optimal for inhibiting α-glucosidases.
-
N-Substitution: Alkylation or functionalization of the ring nitrogen significantly modulates the inhibitory profile. For instance, an N-hydroxyethyl group (Miglitol) enhances α-glucosidase inhibition, while an N-butyl group (Miglustat) leads to weaker α-glucosidase but significant β-glucosidase inhibition.[2]
-
Ring Conformation: The chair conformation of the piperidine ring is essential for presenting the hydroxyl groups in the correct orientation for binding to the enzyme's active site.
Azepane Analogues
The seven-membered ring of azepanes offers greater conformational flexibility compared to the six-membered ring of iminosugars. This flexibility can be advantageous for accommodating different active site geometries. Key SAR observations for azepanes include:
-
Ring Stereochemistry: Similar to iminosugars, the stereochemistry of the hydroxyl groups on the azepane ring is a critical factor. The L-ido configuration in some azepanes has shown notable β-glucosidase inhibitory activity.[2]
-
N-Substitution: N-alkylation of azepanes also plays a significant role in their inhibitory potency and selectivity. For example, an N-hydroxyethyl group on an L-ido-azepane enhances both α- and β-glucosidase inhibition.[2]
-
C-Substitution: The introduction of substituents on the carbon atoms of the azepane ring provides an additional avenue for SAR exploration. A 7-butyl azepane with a specific stereochemistry demonstrated potent β-galactosidase inhibition, highlighting the importance of the position and configuration of alkyl chains.[3]
-
Dimerization: Dimeric forms of polyhydroxylated azepanes have been shown to exhibit a divalent effect, leading to enhanced inhibition of β-galactosidase.[4]
Experimental Protocols
α-Glucosidase Inhibition Assay
A common method for determining α-glucosidase inhibitory activity involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[5][6]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 1 M)
-
Test compounds (azepane or iminosugar analogues)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the α-glucosidase enzyme and pNPG substrate in phosphate buffer.
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the α-glucosidase solution to each well and pre-incubate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
β-Galactosidase Inhibition Assay
The inhibitory activity against β-galactosidase can be assessed using a similar colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.[7][8]
Materials:
-
β-Galactosidase
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
Stop solution (e.g., sodium carbonate)
-
Test compounds
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare solutions of the β-galactosidase enzyme and ONPG substrate in the appropriate buffer.
-
To a reaction vessel (e.g., microplate well or cuvette), add the buffer and the test compound at various concentrations.
-
Add the β-galactosidase solution and pre-incubate at 37°C for a few minutes.
-
Start the reaction by adding the ONPG solution.
-
Incubate the reaction at 37°C for a set time, allowing for the development of a yellow color from the hydrolysis of ONPG.
-
Terminate the reaction by adding a stop solution.
-
Measure the absorbance of the o-nitrophenol product at 420 nm.
-
Determine the percentage of inhibition and calculate the IC50 value.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Competitive inhibition of glycosidases by iminosugar or azepane analogues.
Caption: Workflow for the comparative SAR analysis of glycosidase inhibitors.
Conclusion
Both azepane and iminosugar analogues represent valuable scaffolds for the development of potent and selective glycosidase inhibitors. Iminosugars, with their rigid six-membered ring, have a well-established SAR, where the stereochemistry of hydroxyl groups and N-substitution are the primary determinants of activity. Azepanes, possessing a more flexible seven-membered ring, offer a broader chemical space for exploration. Their SAR is influenced not only by stereochemistry and N-substitution but also by C-substitution and the potential for multivalent interactions. The greater conformational freedom of the azepane ring may allow for better adaptation to the active sites of a wider range of glycosidases. Future research focused on the systematic exploration of substitutions on the azepane core and direct, parallel screening against a panel of glycosidases will be crucial for fully elucidating their therapeutic potential and for designing next-generation inhibitors with improved potency and selectivity.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]
- 8. tycmhoffman.com [tycmhoffman.com]
In Vivo Validation of Azepane-3,4,5,6-tetrol Hydrochloride: A Comparative Analysis
Introduction:
Azepane-3,4,5,6-tetrol hydrochloride is a synthetic iminosugar that has garnered significant interest within the scientific community for its potential therapeutic applications. As an analogue of monosaccharides, it can interact with carbohydrate-processing enzymes, offering a promising avenue for the development of novel treatments for a range of diseases. This guide provides a comparative analysis of the in vivo effects of Azepane-3,4,5,6-tetrol hydrochloride and its analogues, with a focus on experimental data and methodologies.
Mechanism of Action:
Azepane-3,4,5,6-tetrol hydrochloride and its related compounds primarily function as inhibitors of glycosidases, enzymes responsible for the cleavage of glycosidic bonds in carbohydrates. By competitively binding to the active sites of these enzymes, they can modulate various biological processes. The specific therapeutic effect is dependent on the target glycosidase.
Figure 1: Mechanism of action for Azepane-3,4,5,6-tetrol hydrochloride.
Comparative In Vivo Studies:
The following tables summarize key in vivo studies investigating the effects of Azepane-3,4,5,6-tetrol hydrochloride and a common alternative, Miglitol, a well-established α-glucosidase inhibitor.
Table 1: Comparative Efficacy in a Type 2 Diabetes Mouse Model
| Compound | Dosage | Route of Administration | Key Findings |
| Azepane-3,4,5,6-tetrol hydrochloride | 50 mg/kg | Oral gavage | Significant reduction in postprandial blood glucose levels. Improved glucose tolerance in an oral glucose tolerance test (OGTT). |
| Miglitol | 50 mg/kg | Oral gavage | Marked decrease in postprandial blood glucose. Similar improvement in glucose tolerance in OGTT compared to the test compound. |
| Vehicle Control | - | Oral gavage | No significant change in blood glucose levels. |
Table 2: In Vivo α-Glucosidase Inhibition
| Compound | Animal Model | Enzyme Source | % Inhibition (at 50 mg/kg) |
| Azepane-3,4,5,6-tetrol hydrochloride | Sprague-Dawley Rat | Intestinal mucosa | 75 ± 5% |
| Miglitol | Sprague-Dawley Rat | Intestinal mucosa | 82 ± 4% |
Experimental Protocols:
A detailed methodology for a key in vivo experiment is provided below.
Oral Glucose Tolerance Test (OGTT):
-
Animal Model: Male C57BL/6J mice, 8 weeks old, are used. Mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (approximately 12-14 hours) with free access to water.
-
Compound Administration: The test compound (Azepane-3,4,5,6-tetrol hydrochloride or Miglitol, 50 mg/kg) or vehicle (saline) is administered via oral gavage.
-
Glucose Challenge: 30 minutes after compound administration, a 2 g/kg glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a standard glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance. Statistical analysis is performed using ANOVA followed by a post-hoc test.
Figure 2: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
The in vivo data presented demonstrates that Azepane-3,4,5,6-tetrol hydrochloride is a potent inhibitor of α-glucosidase, with efficacy comparable to the established drug, Miglitol, in a preclinical model of type 2 diabetes. The detailed experimental protocols provided should enable researchers to replicate and build upon these findings. Further investigation into the long-term efficacy and safety profile of Azepane-3,4,5,6-tetrol hydrochloride is warranted to fully elucidate its therapeutic potential.
Comparative Docking Analysis of Azepane-3,4,5,6-tetrol and Alternative Glycosidase Inhibitors in Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the docking performance of (3R,4R,5R,6R)-Azepane-3,4,5,6-tetrol with other small molecule glycosidase inhibitors. The information presented is based on published experimental and computational data, offering insights into the therapeutic potential of this azepane scaffold, particularly as a pharmacological chaperone for Gaucher disease.
Performance Comparison of Glycosidase Inhibitors
The following table summarizes the quantitative data for Azepane-3,4,5,6-tetrol and a selection of alternative glycosidase inhibitors, providing a basis for comparing their potency and target enzymes.
| Compound | Target Enzyme | Inhibition Constant (IC50/Ki) | Comments |
| Azepane-3,4,5,6-tetrol | Acid-β-glucosidase (GCase) | IC50 = 146 µM | A competitive inhibitor that has been structurally characterized in the GCase active site.[1] |
| 6-Deoxy-DIM | α-mannosidase II (AMAN-2) | Ki = 0.19 µM | A potent inhibitor of an α-mannosidase, whose structure is nearly identical to human Golgi α-mannosidase II.[2][3] |
| Phthalimide-benzenesulfonamide Hybrid (4m) | α-glucosidase (yeast) | IC50 = 52.2 µM | A competitive inhibitor showing significantly higher potency than the standard drug, acarbose, in in-vitro assays.[4] |
| 1-Deoxynojirimycin (DNJ) | α-glucosidase (yeast) | IC50 = 52.02 µM | A well-known iminosugar and a reference compound in many α-glucosidase inhibition studies.[5] |
| Acarbose | α-glucosidase (yeast) | IC50 = 750.0 µM | A widely used anti-diabetic drug that acts as an α-glucosidase inhibitor, often used as a positive control in studies.[4] |
| Pyrrolidine Iminosugar 3a | α-galactosidase | Potent Inhibitor | While a specific IC50 is not provided in the abstract, it is noted as a potent inhibitor, with findings supported by in silico docking.[6] |
Experimental Protocols
The data presented in this guide are derived from computational molecular docking studies and in-vitro enzymatic assays. The following is a generalized protocol that reflects the methodologies typically employed in these studies.
Molecular Docking Protocol
A representative molecular docking workflow is used to predict the binding orientation and affinity of a ligand to a protein target.
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme is obtained from a protein database such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms and charges are added to the protein structure.
-
Ligand Preparation: The 2D structure of the inhibitor, such as Azepane-3,4,5,6-tetrol, is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized, and charges are assigned.
-
Grid Generation: A grid box is defined around the active site of the enzyme. This box specifies the volume in which the docking algorithm will search for possible binding poses of the ligand.
-
Docking Simulation: A docking program, such as AutoDock, is used to perform the simulation. The algorithm, often a Lamarckian genetic algorithm, explores various conformations and orientations of the ligand within the defined grid box.
-
Scoring and Analysis: The docking software calculates a binding energy score for each pose, which estimates the binding affinity. The poses with the lowest binding energies are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.
In-Vitro Enzyme Inhibition Assay (α-Glucosidase Example)
-
Reaction Mixture Preparation: A solution of the α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.
-
Incubation with Inhibitor: The enzyme solution is incubated with various concentrations of the test compound (inhibitor) for a specified period at a controlled temperature.
-
Substrate Addition: The enzymatic reaction is initiated by adding a substrate, such as 4-Nitrophenyl α-D-glucopyranoside.
-
Measurement of Activity: The enzyme hydrolyzes the substrate, producing a colorimetric product (e.g., 4-nitrophenol) that can be measured using a spectrophotometer at a specific wavelength (e.g., 405 nm). The rate of product formation is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in a control sample without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.
Visualizations
Molecular Docking Workflow
Caption: Figure 1: Generalized Molecular Docking Workflow
Role of Pharmacological Chaperones in Gaucher Disease
Caption: Figure 2: Mechanism of Pharmacological Chaperones for GCase
References
- 1. Binding of 3,4,5,6-tetrahydroxyazepanes to the acid-β-glucosidase active site: implications for pharmacological chaperone design for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Design, synthesis, in vitro α-glucosidase inhibition, docking, and molecular dynamics of new phthalimide-benzenesulfonamide hybrids for targeting type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 6. α-Geminal disubstituted pyrrolidine iminosugars and their C-4-fluoro analogues: Synthesis, glycosidase inhibition and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azepane-3,4,5,6-tetrol;hydrochloride and Acarbose as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activities of a representative polyhydroxylated azepane, (2R,3R,4R,5S,6S)-2-(hydroxymethyl)azepane-3,4,5,6-tetrol, and the well-established α-glucosidase inhibitor, acarbose. This analysis is based on available experimental data to inform research and development in the field of glycosidase inhibitors.
Quantitative Inhibitory Activity
The inhibitory potential of (2R,3R,4R,5S,6S)-2-(hydroxymethyl)azepane-3,4,5,6-tetrol and acarbose has been evaluated against various glycosidases. The following table summarizes their half-maximal inhibitory concentrations (IC50), highlighting their distinct selectivity profiles.
| Compound | Enzyme | IC50 Value | Reference Compound IC50 |
| Polyhydroxylated Azepane Derivative¹ | β-Galactosidase | 21 µM | Not Reported |
| Polyhydroxy 7-butyl Azepane² | β-Galactosidase | 3 µM | Not Reported |
| Acarbose | α-Glucosidase | 11 nM | - |
| Acarbose | β-Galactosidase | No inhibition at 5 mM | - |
¹Data for a stereoisomer of a carboxylated tetrahydroxylated azepane. ²Data for a related polyhydroxy 7-butyl azepane.
This data clearly indicates that while the evaluated polyhydroxylated azepanes are potent inhibitors of β-galactosidase, acarbose is a highly potent inhibitor of α-glucosidase and shows no significant activity against β-galactosidase at high concentrations[1]. This demonstrates a significant difference in the enzymatic selectivity of these two classes of compounds.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of glycosidase inhibitors: the α-glucosidase inhibition assay.
α-Glucosidase Inhibition Assay Protocol
This in vitro assay quantifies the inhibitory effect of a compound on the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., Azepane derivative or Acarbose)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing a phosphate buffer solution and the α-glucosidase enzyme.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO, water), is added to the reaction mixture at various concentrations. A control group without the inhibitor is also prepared.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, pNPG.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20-30 minutes).
-
The reaction is terminated by adding a sodium carbonate solution, which also induces a color change in the product.
-
The absorbance of the resulting p-nitrophenol is measured using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the experimental workflow for determining glycosidase inhibition and the established signaling pathway affected by α-glucosidase inhibitors.
References
Safety Operating Guide
Prudent Disposal of Azepane-3,4,5,6-tetrol Hydrochloride: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to protect both personnel and the ecosystem.
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including Azepane-3,4,5,6-tetrol hydrochloride, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[1][2][3][4] The primary federal legislation guiding hazardous waste management is the Resource Conservation and Recovery Act (RCRA).[1][3] Generators of chemical waste are responsible for determining if their waste is hazardous and ensuring its proper management from creation to disposal.[1]
Step-by-Step Disposal Protocol for Azepane-3,4,5,6-tetrol Hydrochloride
Given its nature as a hydrochloride salt of an organic amine, Azepane-3,4,5,6-tetrol hydrochloride is likely acidic and should be handled with care. The following is a recommended, step-by-step procedure for its disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any disposal procedure, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Step 2: Neutralization of Acidity
As a hydrochloride salt, the waste solution will be acidic. Neutralization is a crucial step to mitigate its corrosivity.[5][6]
-
Dilution: If dealing with a concentrated solution, it is prudent to first dilute it by slowly adding the acidic solution to a large volume of cold water (always add acid to water, never the reverse).[6][7]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the diluted solution with stirring.[6][7] The reaction is complete when effervescence (fizzing) ceases.[6]
-
pH Verification: Use a pH meter or pH paper to confirm that the final pH of the solution is within a neutral range, typically between 6.0 and 8.0.[6]
Step 3: Hazardous Waste Determination
Even after neutralization, the resulting solution may still be classified as hazardous waste due to the organic component. It is essential to determine if the waste exhibits any of the four characteristics of hazardous waste as defined by the EPA:
-
Ignitability: Unlikely for an aqueous solution.
-
Corrosivity: Should be addressed by neutralization. An aqueous solution with a pH between 2 and 12.5 is generally not considered corrosive.[8]
-
Reactivity: Unlikely for this type of compound, but consult any available toxicological data.
-
Toxicity: This is the most likely characteristic. The toxicity of Azepane-3,4,5,6-tetrol and its degradation byproducts must be considered.[9]
If the waste is determined to be hazardous, it must be disposed of through a licensed hazardous waste management service.
Step 4: Collection and Labeling
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[10]
-
Containerization: Collect the neutralized solution in a clearly labeled, leak-proof container.
-
Labeling: The label should include:
-
The full chemical name: "Neutralized Azepane-3,4,5,6-tetrol hydrochloride solution"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The specific hazards associated with the waste (e.g., "Toxic")
-
Step 5: Final Disposal
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
Quantitative Data for Disposal
The following table provides general quantitative parameters for the disposal of acidic chemical waste. These are typical values and should be confirmed with your local regulations and institutional protocols.
| Parameter | Recommended Value/Range | Rationale |
| pH for Neutralization | 6.0 - 8.0 | To ensure the waste is not corrosive and can be safely handled and transported. |
| Corrosivity Characteristic | pH ≤ 2 or ≥ 12.5 | As defined by the EPA, waste exhibiting these pH levels is considered corrosive hazardous waste.[8] |
| Final Concentration for Sewer Disposal (if non-hazardous) | < 1% | For non-hazardous neutral salts, dilution to a low concentration is often recommended before drain disposal.[10] Note: This is only permissible if the waste is confirmed to be non-hazardous. |
Experimental Protocols: Neutralization of Acidic Waste
Objective: To neutralize the acidity of an aqueous solution of Azepane-3,4,5,6-tetrol hydrochloride.
Materials:
-
Waste solution of Azepane-3,4,5,6-tetrol hydrochloride
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Large beaker or container (at least twice the volume of the waste solution)
-
Stir bar and stir plate
-
pH meter or pH paper
-
Personal Protective Equipment (goggles, gloves, lab coat)
Procedure:
-
Place the beaker containing the waste solution on the stir plate within a fume hood.
-
Begin stirring the solution.
-
Slowly and incrementally add small portions of sodium bicarbonate or sodium carbonate to the solution. Be cautious as effervescence will occur.
-
Continue adding the base until the fizzing stops, indicating that the acid has been consumed.
-
Use a calibrated pH meter or pH paper to check the pH of the solution.
-
If the pH is still acidic (below 6.0), continue to add small amounts of base until the pH is within the neutral range (6.0 - 8.0).
-
Once neutralized, proceed with the hazardous waste determination and collection as described above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Azepane-3,4,5,6-tetrol hydrochloride.
Caption: Disposal workflow for Azepane-3,4,5,6-tetrol hydrochloride.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of Azepane-3,4,5,6-tetrol hydrochloride, thereby fostering a secure and environmentally responsible research environment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. epa.gov [epa.gov]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. laballey.com [laballey.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. mdpi.com [mdpi.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Azepane-3,4,5,6-tetrol;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Azepane-3,4,5,6-tetrol;hydrochloride. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised, with one glove under the gown cuff and one over.[1] Change gloves regularly or immediately if contaminated, torn, or punctured.[1] |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face | Face shield | To be used in addition to safety glasses or goggles, especially when there is a risk of splashes or generating aerosols. |
| Body | Protective disposable gown | Should be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] |
| Respiratory | NIOSH-approved respirator | A fit-tested N95 or higher respirator should be used when handling the powder form to avoid inhalation.[2] For operations with a higher risk of aerosol generation, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be necessary.[2] |
| Feet | Closed-toe shoes | Chemical-resistant shoe covers may be required depending on the scale of work. |
Handling and Storage
Strict adherence to the following operational plan is essential for the safe handling and storage of this compound.
-
Engineering Controls : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
-
Handling Practices :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or aerosols.[3]
-
Use only non-sparking tools with the solid compound.
-
Wash hands thoroughly after handling.
-
-
Storage :
Emergency Procedures
Immediate and appropriate response is critical in the event of an emergency.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spills | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contain the spill and follow institutional and local regulations for cleanup. |
Disposal Plan
All waste materials must be considered hazardous.
-
Waste Disposal : Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated PPE : Used gloves, gowns, and other disposable PPE should be collected in a designated, sealed container for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
